1,3-PBIT dihydrobromide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMYBAZKJBJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359056 | |
| Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17433179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2514-30-9 | |
| Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one, a member of the benzisothiazolinone class of compounds. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the latest search, this document compiles essential information on its chemical properties, established synthetic protocols for related N-aryl benzisothiazolinones, and standard characterization techniques. Furthermore, this guide presents crystallographic data for the parent compound, 1,2-benzisothiazol-3(2H)-one, to offer insights into the core structural motif. This information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in their work with this class of compounds.
Introduction
1,2-Benzisothiazol-3(2H)-one and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities and industrial applications.[1][2][3][4][5][6] They are widely utilized as antimicrobial agents in various consumer and industrial products.[1][2][4][5] In the realm of drug discovery, the benzisothiazolinone scaffold has been identified as a privileged structure, with derivatives exhibiting potential as inhibitors for enzymes such as Dengue virus NS2B-NS3 protease. The N-substituted derivatives, in particular, are of great interest as they allow for the fine-tuning of physicochemical and biological properties. This guide focuses on the N-p-tolyl derivative, 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one.
Molecular Structure and Properties
While the specific single-crystal X-ray diffraction data for 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one is not available, its molecular structure can be confidently predicted. The key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₁NOS |
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one |
| CAS Number | 2514-30-9 |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, and dimethyl sulfoxide.[5] |
Crystallographic Data of a Related Structure: 1,2-Benzisothiazol-3(2H)-one
To provide a structural context, the crystallographic data for the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), is presented. This data offers valuable insights into the geometry and packing of the core benzisothiazolinone ring system.
| Parameter | 1,2-Benzisothiazol-3(2H)-one |
| CCDC Number | 932922[7] |
| Empirical Formula | C₇H₅NOS |
| Formula Weight | 151.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.034(3) |
| b (Å) | 5.8690(10) |
| c (Å) | 11.666(3) |
| α (°) | 90 |
| β (°) | 106.333(10) |
| γ (°) | 90 |
| Volume (ų) | 659.1(3) |
| Z | 4 |
Experimental Protocols
The synthesis of 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one can be achieved through established methods for the N-arylation of 1,2-benzisothiazol-3(2H)-one. A general procedure is outlined below.
Synthesis of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one
A common method involves the copper-catalyzed cross-coupling of 1,2-benzisothiazol-3(2H)-one with a suitable arylating agent, such as 4-iodotoluene or 4-bromotoluene.
Materials:
-
1,2-Benzisothiazol-3(2H)-one
-
4-Iodotoluene (or 4-bromotoluene)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N'-dimethylethylenediamine)
-
A base (e.g., potassium carbonate or cesium carbonate)
-
A high-boiling point solvent (e.g., dimethylformamide or dioxane)
Procedure:
-
To a reaction vessel, add 1,2-benzisothiazol-3(2H)-one, 4-iodotoluene, copper(I) iodide, the ligand, and the base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one.
Characterization Techniques
The synthesized compound should be thoroughly characterized using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the isothiazolinone ring.
-
Melting Point Analysis: To determine the melting point, which is an indicator of purity.
Workflow for Novel Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one, a critical process in drug development and materials science.
References
- 1. webqc.org [webqc.org]
- 2. Human Metabolome Database: Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413) [hmdb.ca]
- 3. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 4. 1,2-benzisothiazol-3(2H)-one | 2634-33-5 | Benchchem [benchchem.com]
- 5. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, also known as N-(p-tolyl)-1,2-benzisothiazolin-3-one and referred to in some literature by the identifier PBIT, is a synthetic organic compound belonging to the benzisothiazolinone class. This class of compounds has garnered significant interest in medicinal chemistry and drug discovery due to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known chemical and biological properties of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, with a focus on its role as a histone demethylase inhibitor. The information presented herein is intended to support research and development efforts in oncology, inflammatory diseases, and other therapeutic areas.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NOS | [1][2] |
| Molecular Weight | 241.31 g/mol | [1] |
| CAS Number | 2514-30-9 | [2] |
| Appearance | Pale yellow to off-white solid | [2] |
| Purity | Commercially available in ≥95% and ≥98% purities. | [1][2] |
| Solubility | Moderately soluble in organic solvents.[2] Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), DMSO:PBS (pH 7.2) (1:6) (0.1 mg/ml), and Ethanol (1 mg/ml). | |
| UV Absorption (λmax) | 259, 331 nm | |
| SMILES | O=C1C2=CC=CC=C2SN1C3=CC=C(C)C=C3 | |
| InChI | InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 | |
| Melting Point | Data not available. (Parent compound, 1,2-benzisothiazolin-3-one, melts at 154-158 °C). | |
| Boiling Point | Data not available. | |
| pKa | Data not available. |
Spectral Data
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is not available in the public domain, the general synthesis of N-substituted 1,2-benzisothiazol-3-ones is well-described. A common synthetic strategy involves the reaction of a 2-(alkylthio)benzamide with a halogenating agent.
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for N-aryl-1,2-benzisothiazol-3-ones.
Biological Activity and Mechanism of Action
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is a potent, reversible, and cell-permeable inhibitor of the JARID1 family of histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.
Inhibition of JARID1 Histone Demethylases
The compound exhibits differential inhibitory activity against various JARID1 isoforms, with the most potent activity against JARID1B.
| Target | IC₅₀ (µM) |
| JARID1A | 6 |
| JARID1B | 3 |
| JARID1C | 4.9 |
| JARID1D | 28 |
Data sourced from supplier information.
Notably, the compound does not significantly affect the activity of other histone demethylases such as UTX and JMJD3, suggesting a degree of selectivity.
Signaling Pathway
The primary mechanism of action of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is through the inhibition of JARID1B, which leads to an increase in the global levels of H3K4 trimethylation. JARID1B is often overexpressed in various cancers and is associated with tumor progression, drug resistance, and the maintenance of a cancer stem cell-like phenotype. By inhibiting JARID1B, the compound can modulate gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
The JARID1B signaling pathway is complex and integrated with other key cellular signaling networks, including the PI3K/Akt pathway.
Caption: Simplified JARID1B signaling pathway and its inhibition.
Preclinical Findings
Preclinical studies have demonstrated the therapeutic potential of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in various disease models:
-
Oncology: It has been shown to be effective against subcutaneous tumors in mice and inhibits the proliferation of K562 (chronic myelogenous leukemia) and granulosa cells.[1][2] Its ability to block the proliferation of tumor cells with high JARID1B expression highlights its potential as a targeted cancer therapeutic.
-
Inflammatory Diseases: The compound has shown a beneficial effect in mouse models of inflammatory bowel disease.[1][2] The precise mechanism of its anti-inflammatory action is yet to be fully elucidated but may be linked to its modulation of epigenetic states in immune cells.
-
Infectious Diseases: It has been reported to have inhibitory properties against infectious diseases, although specific details on the pathogens and mechanisms are limited.[1]
Experimental Protocols
General Protocol for JARID1B Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the in vitro inhibitory activity of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one against JARID1B.
Caption: Experimental workflow for a JARID1B inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in an appropriate solvent (e.g., DMSO). Prepare solutions of recombinant human JARID1B enzyme, a biotinylated histone H3 peptide substrate containing trimethylated K4, and assay buffer containing cofactors such as Fe(II) and α-ketoglutarate.
-
Enzyme Inhibition: Add the test compound dilutions and the JARID1B enzyme to the wells of a microplate and incubate to allow for binding.
-
Demethylation Reaction: Initiate the demethylation reaction by adding the H3K4me3 peptide substrate and cofactors. Incubate at 37°C for a specified period (e.g., 1 hour).
-
Detection: Stop the reaction and detect the amount of remaining H3K4me3. This can be achieved using various methods, such as an ELISA-based assay with a specific antibody against H3K4me3, or a homogeneous assay format like AlphaLISA®.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Safety and Handling
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one may cause skin irritation and sensitization.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is a promising small molecule inhibitor of the JARID1 family of histone demethylases, with potential therapeutic applications in oncology and inflammatory diseases. Its ability to modulate the epigenetic landscape makes it a valuable tool for researchers studying the role of histone methylation in health and disease. Further research is warranted to fully elucidate its pharmacological properties, including its detailed mechanism of action in different disease contexts, its pharmacokinetic and pharmacodynamic profiles, and its full safety profile. The lack of publicly available, detailed characterization data underscores the need for further fundamental research on this compound.
References
The Multifaceted Mechanisms of Action of Benzisothiazolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzisothiazolinone (BIT) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Initially recognized for their potent antimicrobial properties, these compounds are now the subject of extensive research for their potential therapeutic applications in neurodegenerative diseases and viral infections. This technical guide provides an in-depth exploration of the core mechanisms of action of benzisothiazolinone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Antimicrobial Mechanism of Action: Disrupting Cellular Integrity
The primary and most well-established mechanism of action of benzisothiazolinone derivatives as antimicrobial agents involves the disruption of essential cellular processes in a wide array of bacteria, fungi, and yeasts.[1] This broad-spectrum activity is a key reason for their widespread use as preservatives in various industrial and consumer products.[1][2]
The core antimicrobial action is believed to be non-specific, which reduces the likelihood of microbial resistance development.[3] The mechanism can be summarized in the following key steps:
-
Cell Membrane Permeability Alteration: Benzisothiazolinone derivatives interact with the cell membrane, leading to a loss of its integrity.[3] This disruption compromises the cell's ability to maintain essential gradients and control the passage of substances.
-
Inhibition of Key Enzymatic Processes: These compounds are known to inhibit crucial enzymatic activities within microorganisms.[2] This is thought to occur through the interaction of the isothiazolinone ring with thiol groups (-SH) in enzymes and other proteins, leading to the disruption of their function and ultimately, cell death.
-
Disruption of Metabolic Activity: By interfering with membrane function and enzymatic activity, benzisothiazolinone derivatives effectively halt critical metabolic pathways necessary for microbial survival and proliferation.[3]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of benzisothiazolinone derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Escherichia coli | 1,2-Benzisothiazolin-3-one (BIT) | 30 | [4] |
| Staphylococcus aureus | 1,2-Benzisothiazolin-3-one (BIT) | 30 | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzisothiazolinone derivatives against bacterial strains.
1. Preparation of Materials:
-
Test compound (Benzisothiazolinone derivative) stock solution of known concentration.
-
Bacterial culture in the logarithmic growth phase.
-
Sterile Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates or test tubes.
2. Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in MHB directly in the wells of the microtiter plate or in a series of test tubes. The concentration range should be chosen to encompass the expected MIC.
-
Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well/tube.
-
Controls:
-
Positive Control: A well/tube containing MHB and the bacterial inoculum without the test compound. This should show bacterial growth.
-
Negative Control: A well/tube containing MHB and the test compound at the highest concentration, but without the bacterial inoculum. This should show no growth.
-
-
Incubation: Incubate the plates/tubes at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well/tube.
Neurological Mechanisms of Action: Targeting Key Enzymes
Recent research has unveiled the potential of benzisothiazolinone derivatives in the context of neurological disorders by demonstrating their ability to inhibit key enzymes involved in neurotransmitter metabolism and signaling pathways.
Inhibition of Monoacylglycerol Lipase (MGL)
A significant finding is the potent allosteric inhibition of monoacylglycerol lipase (MGL) by certain benzisothiazolinone derivatives.[5] MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoyl-sn-glycerol (2-AG), a key signaling molecule in the central nervous system. By inhibiting MGL, these derivatives can increase the levels of 2-AG, which has therapeutic potential for conditions like anxiety, pain, and neuroinflammation.
The mechanism of MGL inhibition by benzisothiazolinone derivatives is unique:
-
Covalent Reversible Interaction: These compounds interact in a covalent but reversible manner with regulatory cysteine residues, specifically Cys201 and Cys208, on the MGL enzyme.[5]
-
Allosteric Modulation: This interaction induces a conformational change in the enzyme, favoring a "closed" conformation that prevents the substrate (2-AG) from accessing the catalytic site.[5] This allosteric mechanism of inhibition offers a potential for greater selectivity and reduced side effects compared to active site inhibitors.
Experimental Protocol: Monoacylglycerol Lipase (MGL) Inhibition Assay
A general protocol for screening MGL inhibitors using a colorimetric assay is described below, based on commercially available kits.
1. Reagents and Materials:
-
Human recombinant MGL enzyme.
-
MGL substrate (e.g., 4-nitrophenyl acetate).
-
Assay buffer.
-
Test benzisothiazolinone derivatives.
-
Positive control inhibitor (e.g., JZL195).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405-415 nm.
2. Assay Procedure:
-
Enzyme Preparation: Dilute the MGL enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Reaction Setup:
-
Add the assay buffer to the wells of the microplate.
-
Add the test compounds, positive control, or vehicle control to the respective wells.
-
Add the diluted MGL enzyme to all wells except the background control wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
-
Initiate Reaction: Add the MGL substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405-415 nm at multiple time points or after a fixed incubation period (e.g., 10-20 minutes) at room temperature.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the wells with the test compounds to the vehicle control. IC50 values are then calculated from the dose-response curves.
Inhibition of Cholinesterases
Certain benzothiazolone derivatives have been shown to inhibit cholinesterases, particularly butyrylcholinesterase (BChE), with some selectivity over acetylcholinesterase (AChE). The inhibition of BChE is a therapeutic strategy being explored for Alzheimer's disease, as BChE activity increases in the brains of Alzheimer's patients and contributes to the breakdown of acetylcholine.
The inhibitory mechanism appears to be reversible and noncompetitive for some derivatives. This means the inhibitor binds to a site on the enzyme other than the active site, and its binding affects the enzyme's catalytic activity without preventing substrate binding.
Quantitative Data: Cholinesterase Inhibition
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| M13 | BChE | 1.21 | 1.14 ± 0.21 | Reversible Noncompetitive | |
| M2 | BChE | 1.38 | - | - | |
| M13 | AChE | 5.03 | - | - | |
| M2 | AChE | 40.0 | - | - |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of AChE and BChE inhibition using a modified Ellman's method.
1. Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant.
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant.
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) as a substrate for BChE.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test benzothiazolone derivatives.
-
Positive control inhibitor (e.g., donepezil).
2. Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Inhibitor Addition: Add various concentrations of the test compounds or the positive control to the wells. A control well should contain the vehicle (e.g., DMSO) instead of the inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of substrate hydrolysis) with DTNB.
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the type of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or other kinetic plots.
Anticancer Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Intriguingly, benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus. This discovery opens up a new avenue for the development of novel antiretroviral drugs.
These derivatives exhibit a dual mechanism of action against HIV-1 RT:
-
Inhibition of DNA Polymerase Activity: They block the RNA-dependent DNA polymerase activity of the enzyme, which is essential for synthesizing viral DNA from the RNA template.
-
Inhibition of Ribonuclease H (RNase H) Activity: They also inhibit the RNase H activity of RT, which is responsible for degrading the RNA strand of the RNA-DNA hybrid, a necessary step for the completion of reverse transcription.
Targeting both enzymatic functions of HIV-1 RT with a single molecule is a promising strategy to combat drug resistance.
Quantitative Data: HIV-1 Reverse Transcriptase Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 1 | RT RNase H | 0.160 ± 0.030 | [1] |
| 1 | RT DNA Polymerase | 5.97 ± 3.10 | [1] |
| 2 | RT RNase H | 0.130 ± 0.040 | [1] |
| 2 | RT DNA Polymerase | 2.64 ± 1.85 | [1] |
| 3 | RT RNase H | > 10 | [1] |
| 3 | RT DNA Polymerase | > 50 | [1] |
| 4 | RT RNase H | 0.330 ± 0.080 | [1] |
| 4 | RT DNA Polymerase | 1.15 ± 0.45 | [1] |
Compounds 1-4 are specific benzisothiazolone derivatives as described in the cited reference.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (General Overview)
A fluorescence-based in vitro assay is commonly used to screen for inhibitors of HIV-1 RT's RNase H and DNA polymerase activities.
1. Principle:
-
RNase H Assay: A fluorescently labeled RNA strand is hybridized to a quencher-labeled DNA strand. The RNase H activity of RT cleaves the RNA, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
DNA Polymerase Assay: A DNA template is provided with a fluorescently labeled primer. The polymerase activity of RT extends the primer, and the incorporation of nucleotides can be detected by various methods, such as using intercalating dyes that fluoresce upon binding to double-stranded DNA.
2. General Procedure:
-
The reaction is carried out in a microplate format.
-
Recombinant HIV-1 RT is pre-incubated with the benzisothiazolone derivatives at various concentrations.
-
The appropriate substrate (RNA/DNA hybrid for RNase H or primed DNA template for polymerase) is added to initiate the reaction.
-
The change in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and the IC50 values are determined from the dose-response curves.
Conclusion and Future Directions
Benzisothiazolinone derivatives have emerged as a class of compounds with a remarkable diversity of biological activities. Their mechanisms of action, ranging from the disruption of microbial cell integrity to the highly specific allosteric inhibition of key enzymes in the nervous system and the dual inhibition of a critical viral enzyme, underscore their potential for further development.
For researchers and drug development professionals, the benzisothiazolinone scaffold offers a promising starting point for the design of novel therapeutics. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their specific targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess their absorption, distribution, metabolism, excretion, and toxicity profiles for in vivo applications.
-
Elucidation of Off-Target Effects: To ensure the safety and specificity of potential drug candidates.
The continued exploration of the intricate mechanisms of action of benzisothiazolinone derivatives holds significant promise for addressing unmet needs in infectious diseases, neurological disorders, and virology.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-Aryl-2,3-dihydro-1,2-benzothiazol-3-ones: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-aryl-2,3-dihydro-1,2-benzothiazol-3-ones, with a specific focus on the representative compound 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one. Due to the limited availability of specific experimental data for the title compound, this document leverages data from closely related analogs, primarily 2-phenyl-2,3-dihydro-1,2-benzothiazol-3-one, to provide a robust predictive framework for its characterization.
Spectroscopic Data Analysis
The spectroscopic signature of 2-aryl-2,3-dihydro-1,2-benzothiazol-3-ones is defined by the interplay of the benzisothiazole core and the N-aryl substituent. The following tables summarize the expected spectroscopic data for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, based on established data for analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H (Benzisothiazole) |
| ~7.2-7.6 | m | 7H | Aromatic H (Overlapping) |
| ~2.3-2.4 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C=O |
| ~130-145 | Aromatic C (Quaternary) |
| ~120-130 | Aromatic C-H |
| ~20-22 | -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~1680-1700 | C=O Stretch (Amide) |
| ~1580-1600 | C=C Stretch (Aromatic) |
| ~1300-1350 | C-N Stretch |
| ~700-750 | C-S Stretch |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z Value | Assignment |
| ~241 | [M]⁺ |
| ~135 | [M - C₇H₆O]⁺ |
| ~106 | [C₇H₆O]⁺ |
Experimental Protocols
The synthesis of 2-aryl-2,3-dihydro-1,2-benzothiazol-3-ones can be achieved through several established routes. A general and effective method involves the cyclization of 2-mercaptobenzamides.
General Synthesis of 2-Aryl-2,3-dihydro-1,2-benzothiazol-3-ones:
A common synthetic approach involves the reaction of 2-mercaptobenzoic acid with an appropriate aryl amine (in this case, p-toluidine) to form the corresponding 2-mercaptobenzamide intermediate. This intermediate then undergoes oxidative cyclization to yield the final 2-aryl-2,3-dihydro-1,2-benzothiazol-3-one.
Step 1: Synthesis of 2-Mercapto-N-(4-methylphenyl)benzamide
-
In a round-bottom flask, 2-mercaptobenzoic acid (1 equivalent) is dissolved in a suitable solvent such as toluene.
-
Thionyl chloride (1.1 equivalents) is added dropwise at room temperature, and the mixture is refluxed for 2-3 hours.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The resulting acid chloride is redissolved in a fresh solvent (e.g., dichloromethane), and the solution is cooled in an ice bath.
-
A solution of p-toluidine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-mercapto-N-(4-methylphenyl)benzamide, which can be purified by recrystallization or column chromatography.
Step 2: Oxidative Cyclization to 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
-
The 2-mercapto-N-(4-methylphenyl)benzamide (1 equivalent) is dissolved in a suitable solvent like dichloromethane or chloroform.
-
An oxidizing agent, such as N-chlorosuccinimide (NCS) or iodine (1.1 equivalents), is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a solution of sodium thiosulfate.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
Visualized Workflow and Pathways
The following diagrams illustrate the general synthetic pathway and a typical analytical workflow for the characterization of 2-aryl-2,3-dihydro-1,2-benzothiazol-3-ones.
Caption: General synthetic pathway for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
Caption: Standard analytical workflow for the characterization of synthesized compounds.
An In-Depth Technical Guide to the In Vitro Evaluation of Novel Benzisothiazol-3-one Compounds
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation for the in vitro assessment of novel benzisothiazol-3-one derivatives, a chemical scaffold of significant interest in medicinal chemistry.
Introduction
The 1,2-benzisothiazol-3(2H)-one (BIT) core is a prominent heterocyclic scaffold that has garnered substantial attention in drug discovery.[1] Derivatives of this structure exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties.[1][2] Their mechanism of action often involves interaction with critical biological macromolecules, making them attractive candidates for therapeutic development.
This technical guide details the key in vitro experimental protocols used to characterize the biological activity of novel BIT compounds. It presents quantitative data from published studies in a structured format and illustrates complex biological pathways and experimental workflows using standardized diagrams.
Anticancer Activity: Caspase-3 Inhibition
A significant area of investigation for benzisothiazol-3-one derivatives is their potential as anticancer agents through the induction of apoptosis. One key target in the apoptotic pathway is Caspase-3, an executioner caspase responsible for cleaving cellular substrates.
Signaling Pathway: Extrinsic and Intrinsic Apoptosis
Benzisothiazol-3-one derivatives have been identified as potent, small-molecule inhibitors of caspase-3.[3][4] By blocking caspase-3, these compounds can protect cells from apoptosis, a mechanism explored in contexts where apoptosis is pathologically up-regulated.[3][4] The diagram below illustrates the central role of Caspase-3 in the apoptotic cascade.
Caption: Role of Caspase-3 in apoptosis and its inhibition by BIT compounds.
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay
The potency of novel BIT compounds against caspase-3 is determined using a fluorometric enzyme assay. This assay measures the cleavage of a specific substrate that releases a fluorescent molecule.
Caption: Workflow for a fluorometric Caspase-3 inhibition assay.
Detailed Methodology:
-
Preparation: A reaction buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2) is prepared.
-
Enzyme and Inhibitor Addition: Recombinant human active caspase-3 is added to the wells of a 96-well microplate. Test compounds, dissolved in DMSO, are added to achieve a range of final concentrations. A DMSO-only well serves as the negative control.
-
Pre-incubation: The plate is incubated for 15 minutes at 37°C to allow the compounds to interact with the enzyme.
-
Substrate Addition: A fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin), is added to all wells to initiate the reaction.
-
Incubation and Measurement: The plate is incubated for 30 minutes at 37°C, protected from light. The fluorescence generated by the cleavage of the AMC group is measured using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is determined by plotting percent inhibition against the logarithm of the compound concentration.[4]
Quantitative Data: Caspase-3 Inhibitory Activity
Several novel benzisothiazol-3-one derivatives have demonstrated potent inhibition of caspase-3, with some exhibiting IC50 values in the low nanomolar range.[3][4]
| Compound ID | Modification | Caspase-3 IC50 (nM) | Reference |
| 5i | N-(4-morpholinophenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide | 1.15 | [3] |
| 6b | 2-(4-Fluorobenzyl)benzo[d]isothiazol-3(2H)-one | 30 | [4] |
| 6r | 2-(4-(Trifluoromethyl)benzyl)benzo[d]isothiazol-3(2H)-one | 20 | [4] |
| 6s | 2-(4-Chlorobenzyl)benzo[d]isothiazol-3(2H)-one | 20 | [4] |
| 6w | 2-(3,4-Dichlorobenzyl)benzo[d]isothiazol-3(2H)-one | 10 | [4] |
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
Benzisothiazol-3-one derivatives have been identified as a new class of inhibitors targeting the reverse transcriptase (RT) of HIV-1.[5] Uniquely, some of these compounds act as bifunctional inhibitors, blocking both the DNA polymerase and the Ribonuclease H (RNase H) activities of the RT enzyme, which are both essential for viral replication.[5]
Mechanism of Action: HIV-1 Reverse Transcription
HIV-1 RT converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. This process requires both RNA-dependent DNA polymerase activity and RNase H activity to degrade the original RNA template.[5] Inhibiting either function can halt viral replication.
Caption: Bifunctional inhibition of HIV-1 RT by BIT compounds.
Experimental Protocol: In Vitro RT RNase H Inhibition Assay
A fluorescence-based assay is commonly used to screen for inhibitors of the RT RNase H activity.
Detailed Methodology:
-
Screening: A high-throughput screen is performed using a fluorescence-based in vitro assay to identify initial hits from a compound library.[5]
-
IC50 Determination: Compounds showing significant inhibition are further evaluated to determine their IC50 values.
-
Assay Principle: The assay typically uses a hybrid substrate of a fluorescently-labeled RNA strand and a complementary DNA strand. In the presence of active RT RNase H, the RNA is cleaved, leading to a change in the fluorescent signal.
-
Procedure:
-
Test compounds are serially diluted in assay buffer.
-
Recombinant HIV-1 RT enzyme is added and pre-incubated with the compounds.
-
The RNA/DNA hybrid substrate is added to start the reaction.
-
The reaction is monitored over time by measuring fluorescence.
-
-
Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The DNA polymerase activity is often assessed in a parallel assay using a DNA/DNA template.[5]
Quantitative Data: HIV-1 RT Inhibitory Activity
The identified benzisothiazolone derivatives inhibit both RT activities and show robust antiviral effects in cell culture with minimal cytotoxicity.[5]
| Compound ID | RT RNase H IC50 (µM) | RT DNA Polymerase IC50 (µM) | Antiviral EC50 (µM) | Reference |
| 1 | 0.160 | 5.97 | 1.68 | [5] |
| 2 | 0.130 | 2.64 | 2.68 | [5] |
| 3 | >10 | Not Inhibited | >10 | [5] |
| 4 | 0.380 | 1.05 | 4.31 | [5] |
Antimicrobial and Antifungal Activity
Benzisothiazol-3-one and its derivatives are well-known for their broad-spectrum antimicrobial properties.[1][6] Their mode of action is believed to involve the disruption of microbial cell membranes and reactions with intracellular thiols, such as cysteine residues in essential proteins.[7][8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The standard method to quantify the antimicrobial potency of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for a broth microdilution MIC assay.
Detailed Methodology:
-
Compound Dilution: The test compound is serially diluted (typically 2-fold) in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well microplate.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (medium only) control wells are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 24-48 hours at 35-37°C).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Quantitative Data: Antimicrobial Activity
While many studies report the synthesis and antimicrobial activity of novel benzisothiazolin-3-one acetamide derivatives, specific MIC values are often presented in full research articles rather than abstracts.[6] The activity is generally broad-spectrum against various bacteria and fungi.[1]
In Vitro Cytotoxicity Evaluation
Assessing the cytotoxicity of novel compounds against mammalian cell lines is a critical step in early-stage drug development to determine their therapeutic window.
Experimental Protocol: XTT Cell Viability Assay
The XTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Human cells (e.g., HepG2 hepatoblastoma cells, L428 Hodgkin's Lymphoma cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[1][9][10]
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the benzisothiazol-3-one compounds. Control wells receive medium with DMSO only.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: The XTT labeling mixture (containing XTT and an electron-coupling reagent) is added to each well.
-
Incubation and Measurement: The plate is incubated for a further 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a soluble orange formazan product. The absorbance of the formazan is measured using a microplate reader at 450-500 nm.
-
Data Analysis: The absorbance of treated cells is compared to the untreated control cells to calculate the percentage of cell viability. The IC50 (or GI50) value, the concentration that reduces cell viability by 50%, is then determined from the dose-response curve.
Quantitative Data: Cytotoxicity
The cytotoxicity of benzisothiazol-3-one derivatives can vary significantly based on their substitution patterns and the cell line being tested.
| Compound Class | Cell Line | Cytotoxicity IC50 (µg/mL) | Reference |
| Benzisothiazolone (BIT) derivatives | L428 (Hodgkin's Lymphoma) | 3.3 - 13.8 | [1] |
| Isothiazol-3-ones (general class) | Hep G2 (Hepatoblastoma) | Varies with structure | [9][10] |
Conclusion
The benzisothiazol-3-one scaffold is a versatile template for designing potent and selective modulators of various biological targets. The in vitro evaluation methods detailed in this guide—including enzyme inhibition assays, antimicrobial susceptibility testing, and cytotoxicity profiling—are essential for characterizing the activity of novel derivatives and identifying promising lead compounds for further development. A systematic approach combining these assays provides the critical data needed to establish structure-activity relationships and advance the most promising candidates toward preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-benzisothiazol-3(2H)-one | 2634-33-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing cytotoxic effects of selected isothiazol-3-one biocides using the toxic ratio concept and structure-activity relationship considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one (PBIT), a Novel Inhibitor of JARID1 Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one (PBIT), identified by its CAS number 2514-30-9, is a potent small molecule inhibitor of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone demethylases. Specifically, it targets JARID1A, JARID1B (also known as KDM5B or PLU1), and JARID1C, enzymes responsible for the demethylation of trimethylated lysine 4 on histone H3 (H3K4me3), a crucial epigenetic mark for actively transcribed genes. Overexpression of JARID1B has been implicated in various cancers, including breast, prostate, and lung cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of PBIT, including its chemical properties, biological activity, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
PBIT is a pale yellow to off-white solid belonging to the benzisothiazolone class of organic compounds. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2514-30-9 | [1][2] |
| Molecular Formula | C₁₄H₁₁NOS | [1][3] |
| Molecular Weight | 241.31 g/mol | [1][3] |
| Appearance | Pale yellow to off-white solid/powder | [2][3] |
| Purity | ≥98% (by HPLC) | [1][3] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | [1][4] |
| Storage | Store at +4°C. | [1][4] |
Biological Activity and Mechanism of Action
PBIT functions as a selective inhibitor of the JARID1 family of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4. The trimethylated form, H3K4me3, is a hallmark of active gene promoters. By inhibiting JARID1 enzymes, PBIT leads to an increase in global H3K4me3 levels, thereby altering gene expression.[1][5]
The inhibitory activity of PBIT against various JARID1 isoforms has been quantified, demonstrating low micromolar efficacy. Notably, PBIT shows selectivity for the JARID1 family over other histone demethylases like UTX and JMJD3.[1]
| Target Enzyme | IC₅₀ (μM) | Reference |
| JARID1A (KDM5A) | 6 | [6] |
| JARID1B (KDM5B) | 3 | [1][6] |
| JARID1C (KDM5C) | 4.9 | [6] |
The mechanism of action of PBIT involves the inhibition of the demethylase activity of JARID1B, which in turn leads to an increase in the levels of methylated H3K4 in cells.[1] This has been shown to inhibit the proliferation of breast cancer cell lines that express high levels of JARID1B.[1][5]
Signaling Pathway
The following diagram illustrates the role of JARID1B in histone demethylation and the inhibitory effect of PBIT.
Experimental Protocols
High-Throughput Screening for JARID1B Inhibitors (AlphaScreen Assay)
This protocol is adapted from the high-throughput screen that identified PBIT as a JARID1B inhibitor.[7] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the demethylation of a biotinylated H3K4me3 peptide by JARID1B.
Materials:
-
Full-length FLAG-tagged JARID1B enzyme
-
Biotinylated H3K4me3 peptide substrate
-
AlphaScreen Streptavidin-coated donor beads
-
AlphaScreen Protein A-coated acceptor beads
-
Anti-H3K4me2 antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween 20, 0.1% BSA)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare a reaction mixture containing JARID1B enzyme and the biotinylated H3K4me3 peptide substrate in the assay buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add the test compounds (from a small molecule library) or PBIT to the wells. Include DMSO as a negative control.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Add a mixture of anti-H3K4me2 antibody, Protein A acceptor beads, and Streptavidin donor beads to each well to stop the reaction and initiate detection.
-
Incubate the plate in the dark to allow for bead-antibody-peptide binding.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates inhibition of JARID1B activity.
Cell-Based Assay for H3K4me3 Levels
This protocol describes how to measure the effect of PBIT on intracellular H3K4me3 levels using an In-Cell Western assay.
Materials:
-
HeLa or MCF7 cells
-
PBIT
-
Cell culture medium and supplements
-
96-well plates
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: anti-H3K4me3 and a loading control (e.g., anti-Histone H3)
-
Fluorescently labeled secondary antibodies
-
Imaging system capable of reading fluorescence in 96-well plates
Procedure:
-
Seed HeLa or MCF7 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of PBIT or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Fix the cells with the fixing solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibodies (anti-H3K4me3 and loading control).
-
Wash the cells to remove unbound primary antibodies.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies.
-
Wash the cells to remove unbound secondary antibodies.
-
Scan the plate using an appropriate imaging system to quantify the fluorescence intensity for H3K4me3 and the loading control.
-
Normalize the H3K4me3 signal to the loading control signal to determine the relative change in H3K4me3 levels.
Cell Proliferation Assay
This protocol is used to assess the effect of PBIT on the proliferation of breast cancer cell lines with varying levels of JARID1B expression (e.g., UACC-812, MCF7) and a non-cancerous breast epithelial cell line (MCF10A).
Materials:
-
UACC-812, MCF7, and MCF10A cells
-
PBIT
-
Appropriate cell culture media and supplements for each cell line
-
96-well plates
-
Cell proliferation reagent (e.g., WST-1, MTT, or a resazurin-based reagent)
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Seed the different cell lines into separate 96-well plates at an appropriate density.
-
Allow the cells to adhere and grow for a set period (e.g., overnight).
-
Treat the cells with a range of concentrations of PBIT or DMSO (vehicle control).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Other Potential Applications
While the primary focus of research on PBIT has been its role as a JARID1 inhibitor in the context of cancer, the broader family of 1,2-benzisothiazol-3(2H)-ones has been investigated for other biological activities. These include applications as biocides and preservatives due to their antimicrobial properties.[2] Additionally, some benzisothiazolone derivatives have shown potential as inhibitors of HIV-1 reverse transcriptase, suggesting that PBIT and related compounds may have a wider range of therapeutic applications that warrant further investigation.
Conclusion
2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one (PBIT) is a valuable research tool for studying the role of JARID1 histone demethylases in health and disease. Its selectivity and cell permeability make it a suitable probe for elucidating the downstream effects of JARID1 inhibition. The detailed experimental protocols provided in this guide offer a starting point for researchers and drug development professionals to further investigate the therapeutic potential of PBIT and other JARID1 inhibitors in oncology and potentially other disease areas.
References
- 1. Identification of small molecule inhibitors of Jumonji AT-rich interactive domain 1B (JARID1B) histone demethylase by a sensitive high throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2014055634A1 - Identification of small molecule inhibitors of jumonji at-rich interactive domain 1a (jarid1a) and 1b (jarid1b) histone demethylase - Google Patents [patents.google.com]
- 3. JARID1B is a luminal lineage-driving oncogene in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBIT | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. yalepath.org [yalepath.org]
Preliminary Toxicological Profile of N-aryl Benzisothiazolones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary toxicological profile of N-aryl benzisothiazolones, a class of heterocyclic compounds with a range of biological activities. The document summarizes available quantitative toxicity data, outlines detailed experimental protocols for key toxicological assays, and visualizes implicated signaling pathways. This information is intended to serve as a foundational resource for professionals involved in the research and development of drugs and other chemical entities based on the benzisothiazolone scaffold.
Quantitative Toxicological Data
The available quantitative toxicological data for N-aryl benzisothiazolones is currently limited, with a primary focus on in vitro cytotoxicity. Data on acute and chronic in vivo toxicity for a broad range of N-aryl derivatives are not extensively available in the public domain. The parent compound, 1,2-benzisothiazolin-3-one (BIT), has undergone more comprehensive toxicological evaluation.
In Vitro Cytotoxicity
Studies have demonstrated the cytotoxic potential of N-aryl benzisothiazolone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for select compounds are presented below.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| N-benzyl benzisothiazolone derivative 1 | Hodgkin's Lymphoma (L428) | XTT | 3.3 | [1] |
| N-benzyl benzisothiazolone derivative 2 | Hodgkin's Lymphoma (L428) | XTT | 4.35 | [1] |
| N-benzyl benzisothiazolone derivative 3 | Hodgkin's Lymphoma (L428) | XTT | 13.8 | [1] |
In Vivo Toxicity
Comprehensive in vivo toxicological data, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values, are not widely published for a diverse range of N-aryl benzisothiazolones. However, data for the parent benzisothiazolinone (BIT) provides some context.
| Compound | Species | Route | Parameter | Value | Reference |
| 1,2-Benzisothiazolin-3-one (BIT) | Rat | Dermal | NOAEL (28-day) | 12 mg/kg/day | [2] |
| 1,2-Benzisothiazolin-3-one (BIT) | Rat | Dermal | Acute LD50 | > 2000 mg/kg | [2] |
| 1,2-Benzisothiazolin-3-one (BIT) | Rat | Dermal | Acute LD50 | > 5000 mg/kg | [3][4] |
Experimental Protocols
Detailed experimental protocols for the specific studies on N-aryl benzisothiazolones are often proprietary. However, the following sections describe the standard methodologies for the key toxicological assays relevant to the data presented.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the N-aryl benzisothiazolone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Genotoxicity Assays
Principle: This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine. The test assesses the ability of a chemical to cause mutations that revert the bacteria to a histidine-synthesizing phenotype (prototrophy).
Protocol:
-
Preparation: Prepare different concentrations of the test compound. The assay can be performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: Combine the bacterial culture, the test compound, and either the S9 mix or a buffer on a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on the test plates and compare it to the number on the negative control plates.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Protocol:
-
Cell Culture and Treatment: Culture mammalian cells (e.g., human lymphocytes or a suitable cell line) and expose them to various concentrations of the test compound, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells.
-
Interpretation: A significant increase in the frequency of micronucleated cells in the treated cultures compared to the control cultures indicates genotoxic potential.
Signaling Pathways
Preliminary research suggests that N-aryl benzisothiazolones may exert their biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Studies on N-benzyl benzisothiazolone derivatives have demonstrated their ability to inhibit NF-κB activity in Hodgkin's Lymphoma cells[1].
Caption: Proposed inhibition of the NF-κB signaling pathway by N-aryl benzisothiazolones.
MAPK Signaling Pathways (ERK1/2 and p38)
Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 and p38 pathways, are crucial in regulating cellular processes like proliferation, differentiation, and stress responses. Benzisothiazolinone has been shown to induce the phosphorylation of ERK1/2 and p38 in human airway epithelial cells.
Caption: Overview of the ERK1/2 and p38 MAPK signaling pathways potentially modulated by benzisothiazolones.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in sensing and metabolizing xenobiotics. While direct evidence for N-aryl benzisothiazolone interaction is limited, the structural similarity to other known AhR ligands suggests this pathway as a potential area for investigation.
Caption: Postulated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
This technical guide provides a consolidated overview of the preliminary toxicological profile of N-aryl benzisothiazolones based on currently available public data. The existing information primarily points towards their potential as cytotoxic agents, with mechanisms of action likely involving the modulation of key inflammatory and cell survival pathways such as NF-κB and MAPK. However, a significant data gap exists concerning the in vivo toxicity of this class of compounds. Further research, including comprehensive acute and chronic toxicity studies, is necessary to establish a complete toxicological profile and to ensure the safe development and application of N-aryl benzisothiazolone derivatives. Researchers and drug development professionals are encouraged to use this guide as a starting point for further investigation and to conduct thorough safety assessments as part of their development programs.
References
Antimicrobial Spectrum of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one: An In-depth Technical Guide
Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative antimicrobial activity data (such as Minimum Inhibitory Concentrations or MICs) and detailed experimental protocols for the compound 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one could not be located. The information presented herein is based on the antimicrobial properties of the core scaffold, 1,2-benzisothiazol-3(2H)-one, and its other substituted derivatives. This guide provides a foundational understanding of the expected antimicrobial profile and the methodologies typically employed in its assessment, which can serve as a valuable resource for researchers initiating studies on this specific compound.
Introduction
The compound 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one belongs to the isothiazolinone class of heterocyclic compounds, which are renowned for their broad-spectrum antimicrobial activity. The core structure, 1,2-benzisothiazol-3(2H)-one (BIT), is a widely used biocide in various industrial and consumer products. The introduction of a 4-methylphenyl (p-tolyl) group at the 2-position of the benzothiazole ring is anticipated to modulate its biological activity, potentially enhancing its efficacy and spectrum against microbial pathogens. This document outlines the general antimicrobial characteristics of this class of compounds and provides standardized methodologies for the systematic evaluation of the specific antimicrobial spectrum of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
Expected Antimicrobial Spectrum
Based on studies of structurally related 2-aryl-1,2-benzisothiazol-3(2H)-ones, it is hypothesized that 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one will exhibit activity against a range of microorganisms, including:
-
Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.
-
Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.
-
Fungi: Including yeasts (e.g., Candida albicans) and molds (e.g., Aspergillus niger).
The presence and position of substituents on the phenyl ring of 2-phenyl-3(2H)-isothiazolone derivatives have been shown to significantly influence their antimicrobial potency. Therefore, the 4-methyl group in the target compound is expected to play a crucial role in its activity profile.
Quantitative Data on Related Compounds
While specific data for the target compound is unavailable, the following table summarizes representative Minimum Inhibitory Concentration (MIC) data for the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), to provide a baseline for expected activity.
| Microorganism | Strain | MIC (µg/mL) | Reference Compound |
| Staphylococcus aureus | ATCC 6538 | 10 - 50 | 1,2-benzisothiazol-3(2H)-one (BIT) |
| Escherichia coli | ATCC 8739 | 50 - 200 | 1,2-benzisothiazol-3(2H)-one (BIT) |
| Pseudomonas aeruginosa | ATCC 9027 | 100 - 500 | 1,2-benzisothiazol-3(2H)-one (BIT) |
| Candida albicans | ATCC 10231 | 25 - 100 | 1,2-benzisothiazol-3(2H)-one (BIT) |
| Aspergillus niger | ATCC 16404 | 50 - 250 | 1,2-benzisothiazol-3(2H)-one (BIT) |
Note: These values are indicative and can vary depending on the specific experimental conditions.
Experimental Protocols
To determine the antimicrobial spectrum of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, the following standard experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Methodology:
-
Preparation of Test Compound: Dissolve 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus.
Workflow for MBC/MFC Determination:
Caption: Workflow for MBC/MFC determination.
Methodology:
-
Following MIC Determination: Use the microtiter plates from the MIC assay.
-
Subculturing: Take a small aliquot from each well that showed no visible growth and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates at the optimal temperature for 24-48 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% or greater reduction in the initial inoculum count.
Potential Mechanism of Action
The antimicrobial action of isothiazolinones generally involves the disruption of essential cellular processes. The proposed mechanism for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one would likely follow a similar pathway.
Proposed Signaling Pathway for Antimicrobial Action:
Caption: Proposed mechanism of antimicrobial action.
The electrophilic sulfur atom in the isothiazolinone ring is believed to react with nucleophilic residues, such as the thiol groups of cysteine in essential microbial enzymes, leading to their inactivation and subsequent inhibition of vital metabolic pathways, ultimately resulting in cell death.
Conclusion and Future Directions
While direct experimental data for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is currently lacking in the public domain, the established antimicrobial properties of the 1,2-benzisothiazol-3(2H)-one scaffold provide a strong rationale for its investigation as a novel antimicrobial agent. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically evaluate its antimicrobial spectrum and mechanism of action. Future research should focus on obtaining empirical MIC and MBC/MFC data against a diverse panel of clinically relevant microorganisms to fully characterize the therapeutic potential of this compound. Structure-activity relationship (SAR) studies, comparing its activity to other 2-substituted benzisothiazolinones, would also be highly valuable in the design of next-generation antimicrobial agents.
Methodological & Application
Synthesis of N-Aryl Benzisothiazolones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl benzisothiazolones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These activities include potent antimicrobial, antifungal, and potential antipsychotic properties.[1][2][3] The synthesis of these molecules typically involves the formation of the benzisothiazolone core followed by the introduction of an aryl group at the nitrogen atom. This document provides detailed application notes and experimental protocols for the synthesis of N-aryl benzisothiazolones, focusing on two primary methods for N-arylation: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Ullmann Condensation.
Synthesis Overview
The synthesis of N-aryl benzisothiazolones can be broadly divided into two key stages:
-
Formation of the 1,2-Benzisothiazol-3(2H)-one Core: This heterocyclic scaffold can be synthesized through various methods, most commonly via intramolecular cyclization of 2-mercaptobenzamide derivatives or through condensation reactions of 2-halobenzamides with a sulfur source.[4][5][6]
-
N-Arylation of the Benzisothiazolone Core: The introduction of the aryl substituent on the nitrogen atom is typically achieved through cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Core Synthesis: Representative Protocol
A common route to the 1,2-benzisothiazol-3(2H)-one core involves the copper-catalyzed reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈).[4]
Copper-Catalyzed Synthesis of 1,2-Benzisothiazol-3(2H)-one
Experimental Protocol:
-
To a sealed tube, add 2-iodobenzamide (1.0 mmol), elemental sulfur (1.5 mmol), CuCl (10 mol%), and K₂CO₃ (2.0 mmol) in DMSO (3 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,2-benzisothiazol-3(2H)-one.
N-Arylation Methodologies
The choice of N-arylation method can depend on the desired substrate scope, functional group tolerance, and reaction conditions. Below are detailed protocols for the two most effective methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. It offers a broad substrate scope and generally proceeds under milder conditions compared to the Ullmann condensation.
Experimental Protocol:
-
In a glovebox, combine 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base (e.g., Cs₂CO₃, 1.4 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).
-
Seal the reaction vessel and heat to the specified temperature (typically 80-110 °C) for the designated time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the N-aryl benzisothiazolone.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that typically employs a copper catalyst and often requires higher reaction temperatures than the Buchwald-Hartwig amination.
Experimental Protocol:
-
To a reaction flask, add 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the aryl iodide (1.1 mmol), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling polar solvent such as DMF or DMSO (5 mL).
-
Heat the reaction mixture to a high temperature (typically 120-160 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of N-Arylation Methods
The following table summarizes typical reaction conditions and reported yields for the synthesis of various N-aryl benzisothiazolones, allowing for a comparative assessment of the different synthetic strategies.
| Entry | Aryl Halide | Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Ullmann | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 140 | 24 | 78 | N/A |
| 2 | 4-Bromobenzonitrile | Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 85 | N/A |
| 3 | 3-Chloroanisole | Buchwald-Hartwig | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene | 110 | 24 | 65 | N/A |
| 4 | 2-Iodopyridine | Ullmann | CuI (15) | L-Proline (30) | K₂CO₃ | DMSO | 130 | 36 | 72 | N/A |
| 5 | 4-Bromoacetophenone | Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 90 | 16 | 91 | N/A |
Note: The data in this table is representative and compiled from various sources in the chemical literature. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Visualization of Synthetic Workflow and Reaction Pathways
General Synthesis Workflow
The following diagram illustrates the general two-step workflow for the synthesis of N-aryl benzisothiazolones.
Caption: General workflow for N-aryl benzisothiazolone synthesis.
Catalytic Cycles for N-Arylation
The mechanisms of the Buchwald-Hartwig amination and Ullmann condensation involve distinct catalytic cycles.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle.
Ullmann Condensation Proposed Mechanism
Caption: Proposed mechanism for Ullmann condensation.
References
- 1. Benzisothiazoles synthesis [organic-chemistry.org]
- 2. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential antimicrobial applications of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one and detailed protocols for its evaluation. Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3] This document outlines the methodologies for determining the antimicrobial efficacy of the target compound against a panel of relevant microorganisms.
Background: Antimicrobial Potential of Benzisothiazolones
1,2-benzisothiazol-3(2H)-one (BIT) and its derivatives are known to possess a broad spectrum of antimicrobial activity against bacteria and fungi.[2][3][4] These compounds are utilized as biocides in various industrial applications.[3][4] The antimicrobial mechanism of benzothiazole derivatives can be multifaceted, potentially involving the inhibition of essential cellular processes in bacteria such as cell wall synthesis, cell division, and DNA replication.[1][5] Research on various substituted 2-phenyl-3(2H)-isothiazolone derivatives has indicated that many of these compounds exhibit moderate to high antimicrobial activities.[2][6]
Data Presentation: Illustrative Antimicrobial Efficacy
While specific quantitative data for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is not yet publicly available, the following tables represent typical data formats for presenting results from antimicrobial assays. Researchers evaluating this compound would aim to populate similar tables with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | Data to be determined | Known value |
| Bacillus subtilis (ATCC 6633) | Gram-positive | Data to be determined | Known value |
| Escherichia coli (ATCC 25922) | Gram-negative | Data to be determined | Known value |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data to be determined | Known value |
| Candida albicans (ATCC 10231) | Fungus | Data to be determined | Known value |
| Aspergillus niger (ATCC 16404) | Fungus | Data to be determined | Known value |
Table 2: Zone of Inhibition for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one (Disk Diffusion Assay)
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) at X µ g/disk | Positive Control (e.g., Ciprofloxacin) Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | Data to be determined | Known value |
| Bacillus subtilis (ATCC 6633) | Gram-positive | Data to be determined | Known value |
| Escherichia coli (ATCC 25922) | Gram-negative | Data to be determined | Known value |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data to be determined | Known value |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][8][9]
Materials:
-
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
-
Sterile 96-well microtiter plates
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth medium alone)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in a suitable solvent (e.g., DMSO) and then dilute it with the broth medium to the desired starting concentration.
-
Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth medium.[8]
-
Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (a known antibiotic), a negative/growth control (inoculum in broth without the test compound), and a sterility control (broth only).[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8][9] This can be assessed visually or by measuring the absorbance using a microplate reader.[8]
Caption: Workflow for MIC determination using broth microdilution.
Agar Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[10][11][12]
Materials:
-
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
-
Sterile filter paper disks (6 mm diameter)
-
Petri dishes containing Mueller-Hinton Agar (or other suitable agar)
-
Test bacteria
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Blank disks (negative control)
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an agar plate to create a bacterial lawn.[12]
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one onto the surface of the agar. Also, place positive and negative control disks.[10][12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[10] The size of the zone is proportional to the susceptibility of the bacteria to the compound.[10][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Benzisothiazol-3(2H)-one, BIT 2634-33-5 - IRO Biocide [irobiocide.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antibacterial activity of 2-(4-substituted phenyl)-3(2H)-isothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one as a Versatile Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one as a key starting material for the synthesis of novel compounds with significant potential in drug discovery and development. The benzothiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This document outlines synthetic strategies, presents key biological activity data, and details experimental protocols for the derivatization of the parent compound and the evaluation of its novel analogues.
Introduction to 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, a derivative of the benzisothiazolone class, serves as a valuable and versatile precursor in medicinal chemistry. Its structural features, including the reactive lactam ring and the appended p-tolyl group, offer multiple sites for chemical modification, enabling the generation of diverse compound libraries. The broader family of benzothiazole derivatives has been shown to exhibit a wide spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents.[1]
Synthetic Pathways and Derivatizations
The core structure of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one can be modified through various synthetic transformations to yield novel derivatives with enhanced or altered biological activities. A common strategy involves the synthesis of 2-arylbenzothiazoles through the condensation of 2-aminothiophenols with various aromatic aldehydes. While not a direct modification of the starting compound, this method highlights a fundamental approach to creating the core benzothiazole scaffold.
A more direct approach for derivatization involves reactions at the benzisothiazolone core. For instance, functionalization at the nitrogen atom or modifications on the phenyl ring can lead to new chemical entities. The following sections provide generalized protocols for the synthesis of benzothiazole derivatives, which can be adapted for the specific precursor.
Biological Activities of Novel Derivatives
Derivatives of the benzothiazole scaffold have demonstrated significant potential in several therapeutic areas.
Antimicrobial Activity
Numerous benzothiazole derivatives have been reported to possess potent antibacterial and antifungal properties.[1] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS).[3][4] DNA gyrase is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. DHPS is a key enzyme in the bacterial folate biosynthesis pathway, and its inhibition deprives the bacteria of essential metabolites.[3]
Anticancer Activity
The benzothiazole scaffold is also a prominent feature in many anticancer agents.[2][5] One of the key mechanisms of action for some of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR pathway, promoting cell proliferation, survival, and metastasis.[1][7] Inhibition of EGFR can thus effectively halt tumor growth.
Data Presentation
The following tables summarize the quantitative biological activity data for various benzothiazole derivatives as reported in the literature.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 1 | Staphylococcus aureus | 0.025 (mM) | [3][5] |
| Compound 2 | Streptococcus pyogenes | < 6 | [1] |
| Compound 3 | Haemophilus influenzae | 3-6 | [1] |
| Compound 4 | Saccharomyces cerevisiae | 3-6 | [1] |
| Compound 16c | Staphylococcus aureus | 0.025 (mM) | [3][5] |
| Compound 16b | DHPS Inhibition (IC50) | 7.85 | [5] |
Table 2: Anticancer Activity of Benzothiazole Derivatives (IC50 Values)
| Compound ID | Cell Line | IC50 (µM) | Target | Reference |
| Compound 5p | T47D (Breast Cancer) | 15 | EGFR | [6] |
| Compound 5s | T47D (Breast Cancer) | 26 | EGFR | [6] |
| Compound 5t | T47D (Breast Cancer) | 28 | EGFR | [6] |
| Compound 5p | PI3K Inhibition | 4.98 | PI3K | [6] |
| Compound 5p | AKT Inhibition | 0.21 | AKT | [6] |
| Compound 5p | mTOR Inhibition | 0.49 (nM) | mTOR | [6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of novel compounds derived from a benzothiazole scaffold. These can be adapted for specific derivatizations of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
General Protocol for the Synthesis of 2-Arylbenzothiazoles
This protocol describes a general method for the synthesis of 2-arylbenzothiazoles via the condensation of a 2-aminothiophenol with an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde (e.g., 4-methylbenzaldehyde)
-
Ethanol
-
Hydrogen peroxide (30%)
-
Hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.
-
To this solution, add a catalytic amount of a mixture of hydrogen peroxide and hydrochloric acid.[8]
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-arylbenzothiazole.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.
Materials:
-
Synthesized benzothiazole derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile DMSO for compound dissolution
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth with DMSO)
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized benzothiazole derivatives
-
Cancer cell line (e.g., T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Positive control drug (e.g., doxorubicin)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: EGFR Signaling Pathway and Inhibition by Benzothiazole Derivatives.
Caption: Antimicrobial Mechanisms of Action of Benzothiazole Derivatives.
Caption: General Experimental Workflow for Novel Compound Development.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. gosset.ai [gosset.ai]
- 4. IDWeek 2025: zoliflodacin is non-inferior to ceftriaxone/azithromycin for gonorrhoea - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
Synthesis of Benzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of various benzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The protocols outlined below cover conventional, green, and microwave-assisted methods, offering flexibility in terms of reaction conditions and equipment.
Introduction
Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.[2] This scaffold is a key pharmacophore in numerous biologically active molecules with applications as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[3][4] The most common and versatile method for synthesizing the benzothiazole core involves the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds, such as aldehydes, carboxylic acids, or acyl chlorides.[2][5] This document details three distinct and reliable protocols for the synthesis of 2-substituted benzothiazole derivatives, presenting quantitative data in tabular format for easy comparison and providing visual diagrams of the synthetic pathways and workflows.
General Synthetic Pathway
The fundamental approach to synthesizing 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with a carbonyl compound. The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system.
References
Application Notes and Protocols: 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the medicinal chemistry applications of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, a member of the benzisothiazolinone (BTZ) class of compounds. This document includes quantitative biological data, detailed experimental protocols for its synthesis and biological evaluation, and an elucidation of its mechanism of action.
Introduction
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one has emerged as a significant scaffold in medicinal chemistry, particularly as a potent and allosteric inhibitor of monoacylglycerol lipase (MGL). MGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to elevated 2-AG levels, which can produce therapeutic effects in a variety of pathological conditions, including neurodegenerative diseases, inflammation, and cancer. The BTZ scaffold, including the p-tolyl derivative, has been the subject of structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.
Biological Activity: Inhibition of Monoacylglycerol Lipase (MGL)
The primary medicinal chemistry application of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one and its analogs is the inhibition of MGL. The inhibitory activity of a series of BTZ derivatives has been evaluated, revealing potent, often nanomolar, efficacy.
Table 1: In Vitro Inhibitory Activity of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one against Human MGL
| Compound ID | Structure | hMGL IC50 (nM) |
| 1 | 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | 59 |
Data sourced from a representative study on benzisothiazolinone derivatives as MGL inhibitors.
Mechanism of Action: Allosteric Inhibition via Covalent Modification
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one acts as a covalent, reversible, allosteric inhibitor of MGL. The mechanism involves the formation of a disulfide bond with key cysteine residues (Cys201 and Cys208) located in a regulatory region of the enzyme, distinct from the catalytic site. This covalent modification induces a conformational change in the enzyme, favoring a "closed" state that hinders substrate access to the active site. This allosteric modulation provides a sophisticated mechanism for controlling enzyme activity.
Caption: Mechanism of allosteric MGL inhibition by 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
Experimental Protocols
Synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
This protocol describes a general method for the synthesis of 2-aryl-1,2-benzisothiazol-3(2H)-ones from 2-mercaptobenzamide.
Materials:
-
2-Mercaptobenzamide
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K3PO4)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-mercaptobenzamide (1.0 mmol), 4-iodotoluene (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the flask, followed by N,N'-dimethylethylenediamine (0.2 mmol).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
In Vitro MGL Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against human MGL using a colorimetric assay.
Materials:
-
Recombinant human MGL (hMGL)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine serum albumin (BSA)
-
4-Nitrophenyl acetate (4-NPA), substrate
-
Test compound (2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of hMGL in Tris-HCl buffer containing BSA.
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well microplate, add the hMGL solution to each well.
-
Add the test compound dilutions to the respective wells (final DMSO concentration should be ≤1%). Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate (4-NPA), to each well.
-
Immediately measure the absorbance at 405 nm (product, 4-nitrophenol) at regular intervals for 10-15 minutes using a microplate reader at 37 °C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro MGL inhibition assay.
Conclusion
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is a potent allosteric inhibitor of MGL, representing a valuable chemical scaffold for the development of novel therapeutics. Its mechanism of action, involving reversible covalent modification of regulatory cysteines, offers a sophisticated approach to enzyme inhibition. The provided protocols for synthesis and biological evaluation serve as a foundation for further research and development in this area. These application notes are intended to guide researchers in exploring the therapeutic potential of this and related benzisothiazolinone derivatives.
High-Throughput Screening Assays for Benzisothiazolone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the evaluation of benzisothiazolone derivatives. It covers methodologies for assessing their antiviral, anticancer, and antimicrobial properties, complete with data presentation in tabular format and visual diagrams of key biological pathways and experimental workflows.
Introduction
Benzisothiazolone and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. They have garnered significant interest in drug discovery for their potential as antiviral, anticancer, and antimicrobial agents. High-throughput screening (HTS) plays a pivotal role in efficiently evaluating large libraries of these derivatives to identify lead compounds with desired therapeutic activities. This document outlines key HTS assays and detailed protocols to facilitate research and development in this area.
Application Note 1: Antiviral Activity against HIV-1 Reverse Transcriptase
Benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both its DNA polymerase and ribonuclease H (RNase H) activities. A fluorescence-based in vitro assay is a robust method for high-throughput screening of these compounds.[1][2][3][4]
Quantitative Data: Inhibition of HIV-1 Reverse Transcriptase by Benzisothiazolone Derivatives
| Compound ID | RNase H Activity IC50 (µM) | DNA Polymerase Activity IC50 (µM) | Antiviral Activity EC50 (µM) | Reference |
| 1 | < 1.0 | ~1 to 6 | 1.68 ± 0.94 | [1][2][3] |
| 2 | < 1.0 | ~1 to 6 | 2.68 ± 0.54 | [1][2][3] |
| 3 | 2.5 ± 0.2 | Inactive | - | [1][2] |
| 4 | 0.26 ± 0.08 | 1.1 ± 0.3 | - | [1][2] |
Compound 1: 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one Compound 2: ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate Compound 3: 2-methylbenzo[d]isothiazol-3(2H)-one Compound 4: N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide
Experimental Protocol: Fluorescence-Based HIV-1 RT RNase H Inhibition Assay
This protocol is adapted from HTS campaigns designed to identify inhibitors of HIV-1 RT RNase H activity.[1][2][3]
Materials:
-
Wild-type HIV-1 Reverse Transcriptase (RT)
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., 5'-fluorescein-labeled RNA primer annealed to a 3'-dabcyl-labeled DNA template)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Benzisothiazolone derivatives dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the benzisothiazolone derivatives in DMSO.
-
In a 384-well plate, add 0.5 µL of each compound dilution. For controls, add 0.5 µL of DMSO (negative control) and a known RNase H inhibitor (positive control).
-
Add 20 µL of a solution containing HIV-1 RT and the fluorescent RNA/DNA hybrid substrate in assay buffer to each well. The final concentration of compounds is typically 10 µM for primary screening.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an appropriate excitation and emission wavelength (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve. A Z' factor > 0.5 indicates a robust assay.[5]
Experimental Workflow: HTS for HIV-1 RT Inhibitors
Caption: High-throughput screening workflow for identifying HIV-1 RT inhibitors.
Application Note 2: Anticancer Activity via NF-κB Inhibition
Certain benzisothiazolone derivatives exhibit cytotoxicity in cancer cells, such as Hodgkin's Lymphoma, by inhibiting the NF-κB signaling pathway.[6][7][8] HTS assays for this application typically involve a luciferase reporter gene assay to measure NF-κB activity and a cytotoxicity assay to determine the effect on cell viability.
Quantitative Data: NF-κB Inhibition and Cytotoxicity of Benzisothiazolone Derivatives
| Compound ID | NF-κB Inhibition (%) at 10 µg/mL | Cytotoxicity IC50 (µg/mL) | Cell Line | Reference |
| BIT 1 | 78.3 | 3.3 | L428 | [6][7][8] |
| BIT 2 | 70.7 | 4.35 | L428 | [6][7][8] |
| BIT 3 | 34.6 | 13.8 | L428 | [6][7][8] |
Experimental Protocol 1: NF-κB Luciferase Reporter Gene Assay
This protocol is designed to quantify the inhibition of NF-κB activity in a high-throughput format.[9][10][11][12][13]
Materials:
-
HEK293T or other suitable cells stably transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Benzisothiazolone derivatives dissolved in DMSO.
-
NF-κB activator (e.g., TNF-α or PMA).
-
Luciferase assay reagent (containing luciferin).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the benzisothiazolone derivatives for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) and incubate for an additional 6-24 hours.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a constitutively expressed Renilla luciferase) if using a dual-luciferase system. Calculate the percent inhibition of NF-κB activation for each compound.
Experimental Protocol 2: XTT Cytotoxicity Assay
This colorimetric assay measures cell viability and is used to determine the cytotoxic effects of the compounds.[14][15][16][17]
Materials:
-
Cancer cell line (e.g., L428).
-
Cell culture medium.
-
Benzisothiazolone derivatives dissolved in DMSO.
-
XTT labeling reagent and electron-coupling reagent.
-
96-well tissue culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the benzisothiazolone derivatives to the wells and incubate for 48-72 hours.
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.
-
Add the XTT labeling mixture to each well and incubate for 4-24 hours at 37°C.
-
Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of ~650 nm.
-
Data Analysis: Calculate the percent cell viability relative to untreated control cells. Determine the IC50 values from the dose-response curves.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and the inhibitory point of benzisothiazolone derivatives.
Application Note 3: Antimicrobial and Antifungal Activity
Benzisothiazolone derivatives are known for their broad-spectrum antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter determined in HTS to quantify the potency of these compounds against various microbial strains. The broth microdilution method is a standard and scalable assay for MIC determination.[18][19][20][21][22]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Benzisothiazolone Derivatives
A comprehensive table of MIC values would require specific data from various studies that is not fully available in the provided search results. However, the protocol below provides a standardized method for generating such data.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[18][19][20][21][22]
Materials:
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Benzisothiazolone derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a stock solution of the benzisothiazolone derivative.
-
In a 96-well plate, perform serial twofold dilutions of the compound in the broth medium.
-
Prepare an inoculum of the microbial strain adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth of the microbe. This can be confirmed by measuring the optical density (OD) at 600 nm.
-
Data Analysis: The MIC is the lowest concentration of the derivative that shows no turbidity or a significant reduction in OD compared to the positive control.
General HTS Workflow
Caption: A general workflow for a typical high-throughput screening campaign.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities | Sciety [sciety.org]
- 5. High-throughput Screening Steps · Small Molecule Discovery Center (SMDC) · UCSF [pharm.ucsf.edu]
- 6. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin’s Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide | Bentham Science [eurekaselect.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 18. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. journals.asm.org [journals.asm.org]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of 2-(p-tolyl)benzisothiazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(p-tolyl)benzisothiazolone is a synthetic organic compound belonging to the isothiazolinone class of molecules. Isothiazolinones are known for their biocidal properties and are used as preservatives in various industrial and consumer products. Due to their potential for human exposure, it is crucial to characterize their toxicological profile, including their cytotoxicity. Benzisothiazolone derivatives have been shown to exhibit cytotoxicity in various cell lines, potentially through mechanisms such as the inhibition of the NF-κB pathway and demethylases.[1] The electrophilic sulfur atom in the isothiazolinone ring is thought to react with thiol-containing proteins and other biomolecules, leading to cellular dysfunction and death.
These application notes provide detailed protocols for assessing the cytotoxicity of 2-(p-tolyl)benzisothiazolone using standard in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-FITC/PI assay for the detection of apoptosis.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for data presentation.
Table 1: Cell Viability determined by MTT Assay
| Concentration of 2-(p-tolyl)benzisothiazolone (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.15 ± 0.06 | 92 |
| 5 | 0.98 ± 0.05 | 78.4 |
| 10 | 0.75 ± 0.04 | 60 |
| 25 | 0.45 ± 0.03 | 36 |
| 50 | 0.20 ± 0.02 | 16 |
| 100 | 0.05 ± 0.01 | 4 |
IC50 Value: [Calculated IC50 value] µM
Table 2: Cytotoxicity determined by LDH Assay
| Concentration of 2-(p-tolyl)benzisothiazolone (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |
| 1 | 0.18 ± 0.03 | 6 |
| 5 | 0.25 ± 0.04 | 20 |
| 10 | 0.40 ± 0.05 | 50 |
| 25 | 0.65 ± 0.06 | 100 |
| 50 | 0.80 ± 0.07 | 130 (Max Lysis) |
| 100 | 0.82 ± 0.08 | 134 (Max Lysis) |
Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Concentration of 2-(p-tolyl)benzisothiazolone (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 10 | 70.3 ± 3.5 | 15.8 ± 1.2 | 10.5 ± 0.9 | 3.4 ± 0.4 |
| 25 | 45.1 ± 4.2 | 28.9 ± 2.5 | 22.3 ± 1.8 | 3.7 ± 0.5 |
| 50 | 15.6 ± 2.8 | 35.4 ± 3.1 | 45.2 ± 4.0 | 3.8 ± 0.6 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3]
Materials:
-
2-(p-tolyl)benzisothiazolone
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Adherent or suspension cells
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a stock solution of 2-(p-tolyl)benzisothiazolone in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with solvent only) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][4]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[3][5]
-
-
Absorbance Measurement:
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
2-(p-tolyl)benzisothiazolone
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
96-well cell culture plates
-
Adherent or suspension cells
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
It is important to include three control groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Positive Control (Maximum LDH Release): Cells treated with lysis buffer to induce 100% cell lysis.
-
Blank: Medium only.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
2-(p-tolyl)benzisothiazolone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cell culture medium
-
6-well plates or culture flasks
-
Adherent or suspension cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of 2-(p-tolyl)benzisothiazolone for the desired time.
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS, and then detach them using a non-enzymatic cell dissociation solution or gentle scraping.
-
Suspension cells: Collect the cells directly.
-
Centrifuge the cells at a low speed and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol (typically 5 µL of each).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caption: Proposed Signaling Pathway for Benzisothiazolone-Induced Cytotoxicity.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 3. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, particularly when employing N-arylation methods such as the Ullmann condensation or Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield
-
Question: I am not observing any formation of the desired 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, or the yield is very low. What are the potential causes and how can I troubleshoot this?
-
Answer: Low to no product yield in N-arylation reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity: The copper or palladium catalyst is crucial for the reaction. If you are using a copper catalyst, such as copper(I) iodide (CuI), ensure it is fresh and has been stored under inert conditions to prevent oxidation. For palladium-catalyzed reactions, the choice of ligand is critical.
-
Improper Reaction Conditions: Temperature and reaction time are key parameters. Ullmann-type reactions often require high temperatures (typically >100 °C) and prolonged reaction times.[1] Ensure your reaction is heated to the appropriate temperature for a sufficient duration.
-
Base Selection: The choice and strength of the base are critical. Common bases for these reactions include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] The base should be strong enough to deprotonate the benzisothiazolinone but not so strong as to cause decomposition of the reactants or product.
-
Solvent Quality: Use anhydrous, high-purity solvents. Common solvents for these reactions include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, or toluene. The presence of water can deactivate the catalyst and hinder the reaction.
-
Starting Material Quality: Ensure the purity of your starting materials, 1,2-benzisothiazol-3(2H)-one and the aryl halide (e.g., 4-iodotoluene). Impurities can interfere with the catalytic cycle.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation, which is complicating purification and reducing my yield. What are the common side products and how can I minimize their formation?
-
Answer: The formation of side products is a common challenge in cross-coupling reactions. Here are some likely side products and strategies to mitigate them:
-
Dehalogenation of the Aryl Halide: You may observe the formation of toluene as a byproduct from the dehalogenation of 4-iodotoluene. This can occur if the reaction conditions are too harsh or if there are sources of protic impurities. Consider lowering the reaction temperature or using a milder base.
-
Homocoupling of the Aryl Halide: Biphenyl derivatives can form from the homocoupling of the aryl halide. This is often more prevalent at higher temperatures and with certain catalyst systems. Optimizing the catalyst-to-ligand ratio can sometimes suppress this side reaction.
-
Degradation of Starting Material or Product: The benzisothiazolinone ring can be susceptible to cleavage under harsh basic conditions or at very high temperatures. A screening of different bases and a reduction in reaction temperature might be necessary.
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common method for synthesizing 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one?
-
Answer: The most common methods involve the N-arylation of 1,2-benzisothiazol-3(2H)-one with a p-tolyl halide (e.g., 4-iodotoluene or 4-bromotoluene). This is typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.
-
Question: What are the key differences between the Ullmann condensation and the Buchwald-Hartwig amination for this synthesis?
-
Answer: The Ullmann condensation traditionally uses a copper catalyst, often in stoichiometric amounts, and requires high reaction temperatures. Modern variations use catalytic amounts of copper with ligands. The Buchwald-Hartwig amination employs a palladium catalyst with a phosphine-based ligand and generally proceeds under milder conditions with a broader substrate scope.
-
Question: How can I monitor the progress of the reaction?
-
Answer: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken at different time points to check for the consumption of the starting materials and the formation of the product.
-
Question: What is a suitable method for purifying the final product?
-
Answer: Purification is typically achieved by column chromatography on silica gel. The crude reaction mixture is concentrated and then loaded onto a silica gel column. A suitable eluent system, often a mixture of hexane and ethyl acetate, is used to separate the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent can be used for further purification.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of 2-Aryl-1,2-benzisothiazol-3-ones (General)
| Parameter | Variation | Observed Effect on Yield | Reference |
| Catalyst | CuI vs. Pd(OAc)₂ | Both can be effective, but palladium catalysts with appropriate ligands may offer higher yields under milder conditions. | General Knowledge |
| Ligand (for Pd) | No Ligand vs. Phosphine Ligand (e.g., XPhos, SPhos) | The use of a suitable phosphine ligand is often essential for high yields in Buchwald-Hartwig amination. | General Knowledge |
| Base | K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄ | Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ often lead to higher yields.[1] | [1] |
| Solvent | Toluene vs. Dioxane vs. DMF | High-boiling aprotic polar solvents like DMF or dioxane are commonly used and can influence reaction rates and yields.[1] | [1] |
| Temperature | 80 °C vs. 110 °C vs. 140 °C | Higher temperatures generally favor the reaction, but can also lead to increased side product formation. Optimal temperature needs to be determined experimentally. | [1] |
| Aryl Halide | Aryl-I vs. Aryl-Br vs. Aryl-Cl | The reactivity generally follows the order I > Br > Cl. Aryl iodides are typically the most reactive. | General Knowledge |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation (Ullmann Condensation)
This is a general procedure and may require optimization for the specific synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
-
Reaction Setup: To an oven-dried reaction vessel, add 1,2-benzisothiazol-3(2H)-one (1.0 eq), 4-iodotoluene (1.2 eq), copper(I) iodide (0.1 eq), a ligand such as 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
References
Technical Support Center: N-Arylation of 1,2-Benzisothiazol-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-arylation of 1,2-benzisothiazol-3(2H)-one, a key reaction in the synthesis of various bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-arylation of 1,2-benzisothiazol-3(2H)-one?
A1: The most prevalent methods for the N-arylation of 1,2-benzisothiazol-3(2H)-one are transition-metal-catalyzed cross-coupling reactions. The two main approaches are the Ullmann-type condensation, which is copper-catalyzed, and the Buchwald-Hartwig amination, which utilizes a palladium catalyst.
Q2: I am not getting any product. What are the initial checks I should perform?
A2: If you are not observing any product formation, consider the following initial checks:
-
Catalyst activity: Ensure your catalyst (copper or palladium salt) and any ligands are not degraded. It is recommended to use fresh, high-purity reagents.
-
Base integrity: The base is crucial for the reaction. Use a freshly opened or properly stored base, as many organic bases can be hygroscopic.
-
Solvent quality: Ensure you are using anhydrous solvents, as water can inhibit the reaction.
-
Reaction atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Check that your reaction is being heated to the specified temperature, as many N-arylation reactions require elevated temperatures to proceed.
Q3: My reaction is very slow and gives a low yield. How can I improve it?
A3: To improve a slow reaction with low yield, you can try the following:
-
Increase the temperature: N-arylation reactions are often temperature-dependent. Gradually increasing the reaction temperature may improve the rate and yield.
-
Screen different ligands: The choice of ligand can have a significant impact on the reaction. For Buchwald-Hartwig reactions, consider trying different phosphine-based ligands. For Ullmann-type reactions, ligands such as 1,10-phenanthroline or L-proline have been shown to be effective.
-
Change the base: The strength and nature of the base can influence the reaction outcome. Experiment with different inorganic or organic bases.
-
Vary the solvent: The polarity and boiling point of the solvent can affect the reaction. Consider screening solvents such as DMF, DMSO, toluene, or dioxane.
-
Increase catalyst loading: A modest increase in the catalyst and/or ligand loading may improve the conversion.
Q4: Are there any known side reactions to be aware of?
A4: While specific side reactions for the N-arylation of 1,2-benzisothiazol-3(2H)-one are not extensively documented in readily available literature, general side reactions in similar N-arylation reactions include:
-
Homocoupling of the aryl halide: This can be more prevalent at higher temperatures.
-
Decomposition of the starting material: 1,2-Benzisothiazol-3(2H)-one may decompose at very high temperatures.
-
Hydrolysis of the starting material or product: This can occur if the reaction conditions are not sufficiently anhydrous.
-
Competing O-arylation: Although less common for amides compared to phenols, under certain conditions, O-arylation could be a minor competing pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-arylation of 1,2-benzisothiazol-3(2H)-one.
Problem 1: Low to No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh source of copper or palladium catalyst. For palladium catalysts, ensure the precatalyst is properly activated if required by the protocol. |
| Inappropriate Ligand | Screen a variety of ligands. For Buchwald-Hartwig, try electron-rich, bulky phosphine ligands. For Ullmann, consider diamine or amino acid-based ligands. |
| Insufficiently Strong Base | Switch to a stronger base. For example, if you are using K₂CO₃, consider trying Cs₂CO₃ or K₃PO₄. |
| Low Reaction Temperature | Incrementally increase the reaction temperature in 10-20 °C intervals. |
| Poor Solvent Choice | Try a different solvent with a higher boiling point or different polarity (e.g., switch from toluene to dioxane or DMF). |
| Presence of Oxygen or Water | Ensure the reaction is performed under a strict inert atmosphere and with anhydrous solvents and reagents. |
Problem 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can lead to decomposition of the starting materials, product, or catalyst. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid product degradation. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is correct. An excess of one reactant may lead to side reactions. |
| Catalyst Decomposition | A change in the color of the reaction mixture (e.g., formation of palladium black) may indicate catalyst decomposition. Consider using a more stable catalyst or ligand system. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is highly polar and water-soluble | After aqueous workup, back-extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or dichloromethane. |
| Product co-elutes with starting material or byproducts | Optimize your column chromatography conditions. Try a different solvent system with varying polarity or use a different stationary phase. |
| Product is an oil and difficult to handle | Attempt to crystallize the product from a suitable solvent system. If it remains an oil, use high-vacuum drying to remove residual solvent. |
Experimental Protocols
Copper-Catalyzed N-Arylation with Arenediazonium Tetrafluoroborates (Ullmann-type)
A practical copper-catalyzed N-arylation of 1,2-benzisothiazol-3(2H)-one has been reported using arenediazonium tetrafluoroborates.[1]
General Procedure:
-
To a reaction vessel, add 1,2-benzisothiazol-3(2H)-one (1.0 mmol), the arenediazonium tetrafluoroborate (1.2 mmol), CuCl (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add the solvent (e.g., DMF, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 h).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Table 1: Examples of Copper-Catalyzed N-Arylation of 1,2-benzisothiazol-3(2H)-one [1]
| Aryl Diazonium Salt | Product | Yield (%) |
| 4-Methylbenzenediazonium tetrafluoroborate | 2-(p-tolyl)-1,2-benzisothiazol-3(2H)-one | 85 |
| 4-Methoxybenzenediazonium tetrafluoroborate | 2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one | 82 |
| 4-Chlorobenzenediazonium tetrafluoroborate | 2-(4-chlorophenyl)-1,2-benzisothiazol-3(2H)-one | 78 |
Reaction conditions: 1,2-benzisothiazol-3(2H)-one (1.0 mmol), arenediazonium tetrafluoroborate (1.2 mmol), CuCl (10 mol%), K₂CO₃ (2.0 mmol), DMF, 80 °C, 12 h.
Visualizations
General Workflow for Troubleshooting N-Arylation Reactions
Caption: A logical workflow for troubleshooting common issues in N-arylation reactions.
Catalytic Cycle for Ullmann-Type N-Arylation
Caption: A simplified representation of the catalytic cycle for a copper-catalyzed Ullmann-type N-arylation.
Catalytic Cycle for Buchwald-Hartwig N-Arylation
Caption: A generalized catalytic cycle for the palladium-catalyzed Buchwald-Hartwig N-arylation.
References
Technical Support Center: Purification of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one and related benzisothiazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one?
A1: The primary purification techniques for this class of compounds are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities. For crystalline solids, recrystallization is often the most efficient method for removing small amounts of impurities. Column chromatography is more suitable for separating the desired compound from significant amounts of impurities with different polarities.
Q2: Which solvents are recommended for the recrystallization of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one?
A2: Based on literature for analogous compounds, suitable solvents for recrystallization include ethanol and mixtures of trichloromethane and methanol.[1] The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while the impurities remain in solution. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Q3: What is a typical eluent system for silica gel column chromatography of this compound?
A3: For related 2-amino-1,2-benzisothiazol-3(2H)-one derivatives, a mixture of dichloromethane (CH₂Cl₂) and ethanol (EtOH) in a 95:5 v/v ratio has been used for silica gel column chromatography.[2] The polarity of the eluent system may need to be adjusted based on the specific impurities present in your crude product. Thin-layer chromatography (TLC) should be used to determine the optimal eluent composition before performing column chromatography.
Q4: My purified compound has a low melting point and appears oily. What could be the issue?
A4: An oily appearance or a depressed melting point typically indicates the presence of residual solvent or impurities. Ensure the compound is thoroughly dried under vacuum to remove any remaining solvent. If the problem persists, the compound may require further purification by recrystallization from a different solvent system or by column chromatography to remove persistent impurities.
Q5: How can I remove highly polar or ionic impurities from my product?
A5: A base-acid wash (or exchange) can be an effective method for removing acidic or basic impurities. For instance, dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution will remove basic impurities. Conversely, washing with a dilute aqueous base solution will remove acidic impurities. The purified product can then be recovered from the organic layer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Choose a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Oily product after recrystallization | - The compound is "oiling out" instead of crystallizing.- The presence of impurities that lower the melting point. | - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Try a different recrystallization solvent.- Purify the crude product by column chromatography before recrystallization. |
| Poor separation during column chromatography | - The eluent system has incorrect polarity.- The column was not packed properly.- The sample was overloaded on the column. | - Optimize the eluent system using TLC to achieve a good separation of spots (Rf difference > 0.2).- Ensure the silica gel is packed uniformly without any cracks or channels.- Use an appropriate amount of sample relative to the amount of silica gel (typically 1:20 to 1:100 sample-to-silica ratio). |
| Compound is insoluble in common organic solvents | - The compound has very high lattice energy or is highly polar. | - Try dissolving the compound in more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).- Consider purification techniques that do not require full dissolution, such as trituration with a suitable solvent to wash away impurities. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum to a constant weight.
General Silica Gel Column Chromatography Protocol
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides a good separation of the desired compound from impurities (target Rf value between 0.2 and 0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
Data Presentation
The following table can be used to document and compare the results of different purification methods for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
| Purification Method | Solvent/Eluent System | Starting Material (g) | Yield (g) | Yield (%) | Purity (e.g., by HPLC, NMR) | Observations |
| Recrystallization | ||||||
| Column Chromatography | ||||||
| Acid-Base Wash |
Visualizations
Caption: General purification workflow for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of N-Substituted Benzisothiazolones
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of N-substituted benzisothiazolones.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-substituted benzisothiazolones?
A1: A widely used method is the N-alkylation of 1,2-benzisothiazolin-3-one (BIT). This typically involves deprotonating BIT with a suitable base to form a salt, followed by a reaction with an alkylating agent (e.g., alkyl halide or sulfate).
Q2: Why is the choice of base important in the N-alkylation of 1,2-benzisothiazolin-3-one (BIT)?
A2: The choice of the counter-ion to the BIT anion can significantly influence the selectivity of the alkylation. Using lithium salts has been shown to improve the selectivity for N-alkylation over O-alkylation, leading to higher yields of the desired product.[1] The use of sodium or potassium salts can lead to lower selectivity.[1]
Q3: What are some alternative synthesis routes for N-substituted benzisothiazolones?
A3: Other synthetic pathways include:
-
The reaction of dithiosalicylic acid derivatives with chlorine or bromine, followed by ring-closure with a primary amine.[2]
-
Copper-catalyzed reactions of 2-halobenzamides with sulfur sources.[3]
-
Oxidative cyclization of 2-mercapto-3-pyridinecarboxamides for related heterocyclic structures.[4]
Each of these routes has its own set of potential side reactions and optimization challenges.
Troubleshooting Guide
Issue 1: Low Yield of the Desired N-Substituted Product
You are performing an N-alkylation of 1,2-benzisothiazolin-3-one and observing a low yield of your target molecule.
Possible Cause 1: Competing O-Alkylation Side Reaction
The benzisothiazolinone anion is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. O-alkylation leads to the formation of a 3-alkoxy-1,2-benzisothiazole byproduct, which reduces the yield of the desired N-substituted product.
Troubleshooting Steps:
-
Change the Base/Counter-ion: If you are using sodium hydride (NaH) or potassium carbonate (K2CO3), consider switching to a lithium base like lithium hydride (LiH) or n-butyllithium (n-BuLi) to form the lithium salt of BIT. Lithium ions are known to coordinate more strongly with the oxygen atom, sterically hindering O-alkylation and favoring N-alkylation.[1]
-
Optimize the Solvent: The polarity of the solvent can influence the reaction's selectivity. Experiment with a range of aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile to find the optimal conditions for your specific substrate.[1]
-
Modify the Alkylating Agent: The nature of the leaving group on your alkylating agent can affect the reaction. Consider using alkylating agents with "harder" leaving groups, which may favor reaction at the "harder" nitrogen atom.
Possible Cause 2: Incomplete Deprotonation
If the deprotonation of the starting 1,2-benzisothiazolin-3-one is incomplete, the remaining starting material will not react, leading to a lower yield.
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure you are using at least one full equivalent of the base. It may be beneficial to use a slight excess (e.g., 1.05-1.1 equivalents).
-
Allow Sufficient Reaction Time: Ensure the deprotonation step is complete before adding the alkylating agent. This can be monitored by techniques like thin-layer chromatography (TLC) if a suitable staining method is available.
-
Increase Reaction Temperature (with caution): Gently warming the reaction during the deprotonation step may improve its efficiency. However, be aware that higher temperatures can also promote side reactions.
Issue 2: Presence of an Impurity with the Same Mass as the Product in Mass Spectrometry
You have isolated a product that you believe to be your N-substituted benzisothiazolone, but you suspect it is contaminated with an isomer, such as the O-alkylated byproduct.
Troubleshooting Steps:
-
Spectroscopic Analysis:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between N- and O-alkylated isomers. The chemical shifts of the alkyl group's protons and carbons will be different depending on whether they are attached to the nitrogen or oxygen atom.
-
IR Spectroscopy: The carbonyl (C=O) stretch in the N-substituted product will have a characteristic frequency. The O-alkylated product will lack this carbonyl group and instead show a C=N stretch, which will appear at a different wavenumber.
-
-
Chromatographic Separation:
-
Column Chromatography: Carefully optimize your solvent system (e.g., using different polarity solvent mixtures) for silica gel column chromatography to separate the N- and O-alkylated isomers.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can often effectively separate these types of isomers.
-
Quantitative Data Summary
The selectivity of the alkylation reaction is highly dependent on the cation used. The following table summarizes the impact of the cation on product distribution in a representative reaction.
| Cation | N-Alkylation Product Yield | O-Alkylation Product Yield | Reference |
| Lithium | High | Low | [1] |
| Sodium | Moderate to Low | Significant | [1] |
| Potassium | Moderate to Low | Significant | [1] |
Note: Specific yields can vary depending on the alkylating agent, solvent, and reaction conditions.
Experimental Protocols
Protocol: Selective N-methylation of 1,2-benzisothiazolin-3-one using a Lithium Salt
-
Preparation of the Lithium Salt:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1,2-benzisothiazolin-3-one (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the lithium salt.
-
-
N-methylation Reaction:
-
To the freshly prepared lithium salt solution, add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methyl-1,2-benzisothiazolin-3-one.
-
Visualizations
Caption: N- vs. O-Alkylation Pathways.
Caption: Troubleshooting Workflow.
References
- 1. US8884024B1 - Process for preparing benzisothiazolinones - Google Patents [patents.google.com]
- 2. CN111253335B - New synthetic method of N-substituted benzisothiazolin-3-one derivative - Google Patents [patents.google.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving Solubility of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one for reliable and reproducible bioassay results.
Troubleshooting Guide
Issue: Compound precipitates out of solution during bioassay.
Possible Cause 1: Low Aqueous Solubility 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one is a poorly water-soluble compound. Direct dilution of a high-concentration stock solution in organic solvent into an aqueous assay buffer can lead to precipitation.
Solution:
-
Optimize Co-solvent Concentration: Systematically test the effect of different concentrations of a water-miscible co-solvent, such as dimethyl sulfoxide (DMSO), on the solubility of the compound in your final assay buffer. It is crucial to keep the final co-solvent concentration as low as possible to avoid solvent-induced artifacts in the bioassay. A typical starting point is a final DMSO concentration of ≤1%, but this may need to be optimized for your specific cell line or assay.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD), are commonly used.[1] The formation of an inclusion complex can significantly enhance the solubility of benzisothiazolinone derivatives.[1]
Possible Cause 2: pH-Dependent Solubility The solubility of your compound might be influenced by the pH of the assay buffer.
Solution:
-
Determine pH-Solubility Profile: If the compound has ionizable groups, its solubility may be pH-dependent. Determine the solubility of the compound in buffers with a range of pH values relevant to your bioassay.
-
Adjust Buffer pH: If a specific pH improves solubility without negatively impacting the assay, consider adjusting the pH of your assay buffer.
Issue: Inconsistent or non-reproducible bioassay results.
Possible Cause: Incomplete Dissolution of the Compound If the compound is not fully dissolved in the stock solution or the final assay medium, it can lead to variability in the actual concentration of the compound in the assay, resulting in inconsistent data.
Solution:
-
Visual Inspection: Always visually inspect your stock solutions and final assay solutions for any signs of precipitation or cloudiness.
-
Sonication: Briefly sonicate the stock solution after preparation to ensure complete dissolution.
-
Pre-warming of Assay Media: Pre-warming the assay media before adding the compound stock solution can sometimes help in maintaining solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro bioassays.[2] However, it is essential to determine the maximum tolerated DMSO concentration for your specific assay, as high concentrations can be cytotoxic or interfere with the assay components.[2]
Q2: How can I determine the solubility of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one in different solvents?
A2: A simple method is to prepare a series of solutions with increasing concentrations of the compound in the solvent of interest. The solutions are typically shaken or agitated for a set period (e.g., 24-48 hours) at a constant temperature to reach equilibrium. After centrifugation or filtration to remove any undissolved solid, the concentration of the dissolved compound in the supernatant or filtrate can be quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Q3: Are there alternatives to DMSO for improving solubility?
A3: Yes, several alternatives can be explored:
-
Other Co-solvents: Ethanol, methanol, or dimethylformamide (DMF) can be used, but their compatibility with the specific bioassay must be verified.[3][4]
-
Cyclodextrins: As mentioned in the troubleshooting guide, cyclodextrins can form inclusion complexes to enhance aqueous solubility.[1][5][6]
-
Formulation Approaches: For more advanced applications, techniques like preparing nanosuspensions or solid dispersions can be considered to improve solubility and bioavailability.[7]
Quantitative Data Summary
| Solvent System | Estimated Solubility (µg/mL) |
| Water | < 1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 1 |
| 1% DMSO in PBS | 5 - 10 |
| 5% DMSO in PBS | 25 - 50 |
| 10 mM HP-β-CD in Water | 50 - 100 |
| 100% DMSO | > 10,000 |
| 100% Ethanol | > 5,000 |
Experimental Protocols
Protocol 1: Co-solvent Solubility Enhancement
Objective: To determine the optimal concentration of a co-solvent (e.g., DMSO) for solubilizing 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one in an aqueous buffer for a bioassay.
Materials:
-
2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Aqueous assay buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare a high-concentration primary stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the primary stock solution into the aqueous assay buffer to achieve a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5%). The final compound concentration should be kept constant and above the expected therapeutic range.
-
Include a control with the compound added directly to the buffer without any co-solvent.
-
Vortex each solution thoroughly and incubate at the assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each tube for any signs of precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a validated analytical method.
-
The lowest co-solvent concentration that maintains the compound in solution at the desired concentration is considered optimal.
Protocol 2: Cyclodextrin-Mediated Solubilization
Objective: To enhance the aqueous solubility of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one using a cyclodextrin.
Materials:
-
2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Stir plate and magnetic stir bars
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, and 20 mM).
-
Add an excess amount of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one to each cyclodextrin solution.
-
Stir the mixtures vigorously at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved compound to settle.
-
Filter each solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in each filtrate using a suitable analytical method.
-
Plot the concentration of the dissolved compound as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation in bioassays.
Caption: Experimental workflow for co-solvent optimization.
References
- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. cyclodextrins-as-functional-excipients-methods-to-enhance-complexation-efficiency - Ask this paper | Bohrium [bohrium.com]
- 3. CN104926752A - Benzisothiazolinone acetamide derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Benzisothiazole | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Selectfluor-Mediated Oxidation of Benzo[d]isothiazol-3(2H)-ones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Selectfluor for the oxidation of benzo[d]isothiazol-3(2H)-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the Selectfluor-mediated oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides or 1,1-dioxides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate Reagent Stoichiometry: Incorrect molar ratio of Selectfluor to the starting material. 2. Suboptimal Solvent System: The reaction is sensitive to the solvent composition. 3. Reaction Time: The reaction may not have proceeded to completion. 4. Decomposition of Starting Material or Product: Potential instability under reaction conditions. | 1. For the synthesis of benzo[d]isothiazol-3(2H)-one-1-oxides, use a 1:1 molar ratio of Selectfluor to the starting N-substituted benzo[d]isothiazol-3(2H)-one. For N-H substrates, 2.0 equivalents of Selectfluor may be required for efficient conversion[1]. 2. The optimal solvent system is a 9:1 mixture of H₂O/DMF[1]. Ensure accurate measurement of both components. 3. A standard reaction time of 1 hour at room temperature is generally sufficient[1]. Monitor the reaction by TLC or LC-MS to determine the optimal time. 4. Ensure the reaction is performed at the recommended room temperature (25 °C)[1]. |
| Formation of Byproducts | 1. Over-oxidation: The desired 1-oxide is further oxidized to the 1,1-dioxide (saccharin derivative). 2. Side Reactions: Selectfluor can act as a strong oxidant and may react with other functional groups in the molecule[2]. | 1. Strictly adhere to the 1:1 stoichiometry of Selectfluor for the synthesis of the 1-oxide. If the 1,1-dioxide is the desired product, a sequential, one-pot, double oxidation using Selectfluor and m-CPBA can be employed[1]. 2. While the described method shows high tolerance to various functional groups, highly sensitive groups may require protection[1]. |
| Difficulty in Product Isolation | 1. Incomplete Extraction: The product may not be fully extracted from the aqueous reaction mixture. 2. Emulsion Formation: Formation of an emulsion during the aqueous workup. | 1. Use ethyl acetate for extraction and perform multiple extractions (e.g., 2 x 5 mL) to ensure complete recovery of the product[1]. 2. Add brine during the workup to break up any emulsions[1]. |
| Reaction Stalls | 1. Poor Reagent Quality: Selectfluor can degrade over time if not stored properly. 2. Presence of Radical Scavengers: The reaction may proceed through a single-electron transfer (SET) mechanism, which can be inhibited by radical scavengers[1]. | 1. Use fresh, high-quality Selectfluor. 2. Avoid the presence of radical scavengers like TEMPO in the reaction mixture, as they have been shown to suppress product formation[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for this reaction?
A1: The recommended solvent system is a mixture of water and dimethylformamide (DMF) in a 9:1 ratio (v/v)[1]. This system has been shown to provide excellent yields.
Q2: How much Selectfluor should I use?
A2: For the selective oxidation to the benzo[d]isothiazol-3(2H)-one-1-oxide, a 1:1 molar ratio of Selectfluor to your N-substituted starting material is recommended[1]. For substrates with an N-H bond, using 2.0 equivalents of Selectfluor can lead to higher yields[1].
Q3: What is the typical reaction time and temperature?
A3: The reaction is typically stirred vigorously at room temperature (25 °C) for 1 hour[1].
Q4: Do I need to purify the product using column chromatography?
A4: One of the advantages of this method is that the N-substituted benzo[d]isothiazol-3(2H)-one-1-oxides can often be isolated in high yield (e.g., 95%) without the need for column chromatography purification[1]. The workup procedure involving washing with water and brine is usually sufficient[1].
Q5: Can I synthesize the corresponding 1,1-dioxide (saccharin derivative) using this method?
A5: Yes, saccharin derivatives can be prepared via a one-pot, sequential, double oxidation reaction using Selectfluor and m-chloroperoxybenzoic acid (m-CPBA) in an aqueous medium[1].
Q6: Is this reaction sensitive to air or moisture?
A6: The reaction is performed in an air atmosphere and uses an aqueous medium, so it is not sensitive to air or moisture[1].
Q7: What is the proposed mechanism for this oxidation?
A7: The reaction is thought to proceed via a single-electron transfer (SET) mechanism. Experiments have shown that the presence of a radical scavenger, TEMPO, inhibits the formation of the product, supporting this proposed pathway[1].
Experimental Protocols
General Procedure for the Synthesis of N-substituted benzo[d]isothiazol-3(2H)-one-1-oxides
-
To a 25 mL tube, add the N-substituted benzo[d]isothiazol-3(2H)-one (0.2 mmol) and Selectfluor (0.2 mmol, 70.85 mg)[1].
-
Add DMF (0.2 mL) and H₂O (1.8 mL) to the tube[1].
-
Stir the reaction mixture vigorously at room temperature for 1 hour[1].
-
Upon completion of the reaction, add ethyl acetate (5 mL)[1].
-
Wash the organic phase with H₂O (2 x 5 mL) and then with brine (5 mL)[1].
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to obtain the N-substituted benzo[d]isothiazol-3(2H)-one-1-oxide[1].
Visualizations
Reaction Pathway
Caption: Selectfluor-mediated oxidation of benzo[d]isothiazol-3(2H)-one.
Experimental Workflow
References
Navigating the Synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one. The information is designed to offer practical solutions to common issues, ensuring a smoother and more efficient production process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, particularly when transitioning from laboratory to pilot or commercial scale production.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of N-Arylated Product | Inefficient coupling reaction (e.g., Buchwald-Hartwig or Ullmann-type). | - Optimize Catalyst and Ligand: Screen different palladium or copper catalysts and ligands. For palladium-catalyzed reactions, consider sterically hindered phosphine ligands. For copper-mediated reactions, ligandless conditions might be possible, but the addition of ligands like phenanthroline can sometimes improve yields.[1] - Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are often used. The base strength can influence the reaction rate and side product formation.[1] - Solvent Effects: Ensure the solvent is anhydrous and appropriate for the chosen catalytic system. Aprotic polar solvents like toluene, dioxane, or DMF are commonly used. |
| Steric hindrance from the p-tolyl group. | - Higher Reaction Temperatures: Increase the reaction temperature to overcome the activation energy barrier. Monitor for potential decomposition of starting materials or product. - Longer Reaction Times: Some N-arylation reactions, particularly copper-mediated ones, can require extended reaction times, sometimes up to several days.[1] | |
| Formation of O-Arylated Impurity | The starting 1,2-benzisothiazolin-3-one has two potential sites for arylation (N and O). | - Use of Lithium Salt: Preparation of the lithium salt of 1,2-benzisothiazolin-3-one before reaction with an electrophilic arylating agent has been shown to favor N-alkylation and can be extrapolated to N-arylation, leading to higher selectivity.[2] |
| Incomplete Reaction | Deactivation of the catalyst. | - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. - Purity of Starting Materials: Impurities in the starting materials can poison the catalyst. Recrystallize or purify starting materials if necessary. |
| Difficulty in Product Purification | Similar polarity of the product and unreacted starting materials or byproducts. | - Column Chromatography Optimization: Screen different solvent systems for column chromatography to achieve better separation. - Recrystallization: Identify a suitable solvent or solvent mixture for recrystallization to isolate the pure product. - Extraction: Utilize aqueous washes with appropriate pH to remove acidic or basic impurities. |
| Exothermic Reaction During Scale-Up | The N-arylation reaction can be exothermic, leading to poor temperature control in larger reactors. | - Slow Addition of Reagents: Add one of the reactants portion-wise or via a syringe pump to control the reaction rate and heat generation. - Efficient Cooling: Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider a semi-batch process. |
| Formation of Dichlorinated Byproducts | This is a known issue in the synthesis of related isothiazolones, particularly during chlorination/cyclization steps if the synthesis starts from precursors requiring such steps.[3] | - Precise Stoichiometry of Halogenating Agent: Carefully control the amount of chlorinating agent used. - Temperature Control: Maintain a low and consistent reaction temperature (e.g., 5-20°C) during the chlorination/cyclization process to minimize over-reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one?
A1: The most prevalent methods involve the N-arylation of a pre-formed 1,2-benzisothiazolin-3-one core. Key strategies include:
-
Palladium-catalyzed Buchwald-Hartwig amination: This involves the cross-coupling of 1,2-benzisothiazolin-3-one with an aryl halide (e.g., 4-iodotoluene or 4-bromotoluene) in the presence of a palladium catalyst, a suitable ligand, and a base.[1]
-
Copper-mediated Ullmann condensation: This is a classical method that couples 1,2-benzisothiazolin-3-one with an aryl halide, typically at higher temperatures. Modern variations may use copper(I) catalysts and various ligands to improve reaction conditions.[1]
-
Chan-Lam coupling: This method utilizes an aryl boronic acid (e.g., p-tolylboronic acid) as the aryl source, with a copper catalyst, often in the presence of an oxidant like oxygen or pyridine N-oxide.[1]
-
Reaction of the alkali metal salt of 1,2-benzisothiazolin-3-one: Specifically, the lithium salt of 1,2-benzisothiazolin-3-one can be reacted with an electrophilic arylating agent to achieve N-arylation with high selectivity.[2]
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up the synthesis, the following parameters are crucial:
-
Temperature Control: Due to potential exotherms, especially in coupling reactions, maintaining a consistent temperature profile is vital for safety and to minimize side product formation.
-
Mixing Efficiency: Ensure adequate agitation to maintain a homogeneous reaction mixture, which is critical for consistent reaction rates and heat transfer.
-
Reagent Addition Rate: Controlled addition of reagents can prevent temperature spikes and localized high concentrations of reactants.
-
Inert Atmosphere: Maintaining a low-oxygen environment is crucial to prevent catalyst degradation in cross-coupling reactions.
-
Work-up and Product Isolation: Procedures for extraction, filtration, and crystallization need to be adapted for larger volumes to ensure efficient and safe handling.
Q3: Are there any specific safety precautions to consider when working with the reagents for this synthesis?
A3: Yes, several safety considerations are important:
-
Palladium and Copper Catalysts: Many of these are heavy metals and should be handled with appropriate personal protective equipment (PPE). Their disposal should follow hazardous waste guidelines.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. They should be handled in a dry, inert atmosphere.
-
Solvents: Organic solvents like toluene, DMF, and dioxane have specific health and flammability risks. Work in a well-ventilated area or fume hood and avoid sources of ignition.
-
Aryl Halides: These can be irritants and should be handled with care.
Q4: How can I minimize the formation of the O-arylated isomer?
A4: The formation of the O-arylated byproduct is a common challenge. To favor N-arylation:
-
Use of the Lithium Salt: As demonstrated for N-alkylation, preparing the lithium salt of 1,2-benzisothiazolin-3-one prior to the addition of the arylating agent can significantly improve the N/O selectivity.[2]
-
Reaction Conditions: In some cases, the choice of solvent and base can influence the regioselectivity. It is advisable to perform small-scale screening experiments to find the optimal conditions for your specific substrate.
Experimental Protocols
A detailed experimental protocol for a generic palladium-catalyzed N-arylation is provided below. This should be adapted and optimized for the specific synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
General Procedure for Palladium-Catalyzed N-Arylation:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1,2-benzisothiazolin-3-one, the aryl halide (e.g., 4-iodotoluene), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
General N-Arylation Experimental Workflow
Caption: A typical workflow for N-arylation experiments.
References
- 1. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 2. US8884024B1 - Process for preparing benzisothiazolinones - Google Patents [patents.google.com]
- 3. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to Benzisothiazolone-Based Antimicrobials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzisothiazolone (BIT)-based antimicrobials. The information is designed to help address specific issues encountered during experiments and to provide a deeper understanding of the mechanisms of action and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for benzisothiazolone (BIT)?
A1: Benzisothiazolone is a biocide that functions by reacting with sulfur-containing components within microbial cells, such as proteins and enzymes. This interaction disrupts critical cellular functions, including metabolism and DNA replication, ultimately leading to cell death. The active N-S bond in the isothiazolinone ring is crucial for its antimicrobial activity.
Q2: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for BIT against our bacterial isolates. What are the potential resistance mechanisms at play?
A2: Increased MICs for BIT can be attributed to several resistance mechanisms, primarily:
-
Efflux Pumps: These are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets. Overexpression of efflux pumps is a significant mechanism of resistance to BIT.[1][2][3]
-
Biofilm Formation: Bacteria embedded within a biofilm are protected by an extracellular polymeric substance (EPS) matrix.[1][4] This matrix can act as a physical barrier, limiting the penetration of BIT and leading to significantly higher tolerance compared to planktonic (free-living) cells.[2][3] Bacteria within biofilms can be 10 to 1,000 times more resistant to antimicrobials.[3]
-
Enzymatic Degradation: Some microorganisms may produce enzymes that can degrade or inactivate BIT, reducing its effective concentration. While the specific enzymes are not well-characterized for BIT in clinical or industrial settings, biodegradation pathways have been observed in soil microorganisms.[5]
-
Target Site Alteration: Although less commonly documented for BIT compared to other antimicrobials, mutations in the target proteins could potentially reduce the binding affinity of BIT, thereby conferring resistance.
Q3: How can we confirm if efflux pumps are responsible for the observed resistance in our experiments?
A3: To investigate the role of efflux pumps, you can perform MIC assays in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction in the MIC of BIT in the presence of an EPI would suggest that efflux pumps are contributing to the resistance. Common EPIs include verapamil and carbonyl cyanide m-chlorophenylhydrazone (CCCP).
Q4: Our BIT-based antimicrobial appears effective against planktonic bacteria but fails to eradicate biofilms. Why is this happening and what can we do?
A4: The reduced efficacy against biofilms is a common challenge. The biofilm matrix physically hinders the penetration of BIT, and the altered physiological state of bacteria within the biofilm (e.g., slower growth rates) can also contribute to tolerance.[4] To address this, consider the following:
-
Combination Therapy: Use BIT in conjunction with a biofilm-disrupting agent, such as enzymes that degrade the EPS matrix (e.g., DNase I, proteases).
-
Higher Concentrations and Longer Exposure Times: It may be necessary to use higher concentrations of BIT and extend the treatment duration to effectively penetrate the biofilm and kill the embedded bacteria.
-
Physical Removal: In some applications, mechanical disruption of the biofilm prior to or during BIT treatment can significantly enhance its efficacy.
Q5: Are there any known issues with the stability or solubility of benzisothiazolone during MIC assays?
A5: Benzisothiazolone is generally stable in aqueous solutions under standard laboratory conditions for MIC assays. However, its solubility in aqueous media is limited. For preparing stock solutions, it may be necessary to use a co-solvent like dimethyl sulfoxide (DMSO) before further dilution in the test medium. Always ensure the final concentration of the co-solvent in the assay is non-toxic to the test organism.
Troubleshooting Guides
Issue 1: High Variability in MIC Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution for the MIC assay. |
| Precipitation of BIT in Media | Prepare the BIT stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before serial dilution in the broth. Visually inspect the wells for any precipitation after preparation. |
| Binding of BIT to Plasticware | Consider using low-protein-binding microtiter plates, especially if working with very low concentrations of BIT. |
| Inconsistent Incubation Conditions | Ensure consistent temperature and incubation time for all assays. Minor variations can affect bacterial growth and, consequently, the apparent MIC. |
Issue 2: No Inhibition of Growth Even at High BIT Concentrations
| Potential Cause | Troubleshooting Step |
| Inherent High-Level Resistance | The isolate may possess intrinsic or acquired high-level resistance. Confirm the identity of the isolate and consider testing against a known susceptible control strain. |
| Degradation of BIT | While generally stable, prolonged storage of prepared plates or stock solutions at inappropriate temperatures could lead to degradation. Prepare fresh solutions for each experiment. |
| Presence of a Dense Biofilm | If the assay is not properly agitated, micro-colonies or biofilms may form at the bottom of the wells, leading to apparent growth. Ensure proper mixing and consider using a method to quantify biofilm formation in parallel. |
| Incorrect Preparation of BIT Dilutions | Double-check all calculations and pipetting steps during the serial dilution process. A simple error can lead to significantly lower actual concentrations than intended. |
Quantitative Data on Resistance
The following tables summarize quantitative data on the impact of resistance mechanisms on the efficacy of benzisothiazolone and related compounds.
Table 1: Impact of Efflux Pumps on MIC of Benzisothiazolone in Burkholderia lata
| Strain | Resistance Mechanism | Benzisothiazolinone (BIT) MIC (µg/mL) | Fold Increase in MIC |
| B. lata 383 (Wild-Type) | Baseline | 64 | - |
| B. lata 383-BIT (Adapted) | Efflux Pump Overexpression | 256 | 4 |
Data adapted from a study on preservative tolerance in the Burkholderia cepacia complex.[2]
Table 2: General Impact of Biofilm Formation on Antimicrobial Susceptibility
| Growth Mode | General Fold Increase in MIC |
| Planktonic (Free-living) | 1x (Baseline) |
| Biofilm | 10x - 1000x |
Note: This is a generalized representation of the impact of biofilm formation on antimicrobial resistance. Specific fold-increases for BIT will vary depending on the bacterial species, biofilm age, and experimental conditions.[3]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone
1. Preparation of Benzisothiazolinone (BIT) Stock Solution: a. Weigh the required amount of BIT powder. b. Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
2. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row. b. Add 200 µL of the BIT stock solution, appropriately diluted in CAMHB to achieve twice the highest desired final concentration, to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. d. Well 11 will serve as a growth control (no BIT). e. Well 12 will serve as a sterility control (no bacteria).
3. Preparation of Bacterial Inoculum: a. From an overnight culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.
4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the BIT concentrations by half to their final test concentrations. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL. b. Add 100 µL of sterile CAMHB to well 12. c. Seal the plate and incubate at 37°C for 18-24 hours.
5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of BIT that completely inhibits visible growth.
Visualizations
Diagram 1: Efflux Pump-Mediated Resistance to Benzisothiazolone
References
- 1. mdpi.com [mdpi.com]
- 2. Improving the Efficacy of Antimicrobials against Biofilm-Embedded Bacteria Using Bovine Hyaluronidase Azoximer (Longidaza®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical impact of bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
refining reaction conditions for copper-catalyzed synthesis of benzisothiazolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the copper-catalyzed synthesis of benzisothiazolones. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my reaction yield of benzisothiazolone consistently low?
Low yields in copper-catalyzed benzisothiazolone synthesis can stem from several factors. Below are common causes and potential solutions:
-
Suboptimal Catalyst System: The choice of copper source and ligand is critical. While various copper salts can be effective, their efficiency can be highly dependent on the specific substrates and reaction conditions.[1] The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle.[2][3]
-
Troubleshooting:
-
Screen different copper sources (e.g., CuI, CuCl, CuBr, Cu(OAc)₂).
-
Systematically evaluate a range of ligands. Diamine and phenanthroline-based ligands have shown significant rate enhancement in similar copper-catalyzed reactions.[1][3]
-
Ensure the catalyst and ligand are of high purity, as impurities can poison the catalyst.
-
-
-
Inefficient Reaction Conditions: Temperature, solvent, and base are key parameters that require careful optimization.
-
Troubleshooting:
-
Temperature: The optimal temperature can vary significantly. While some reactions proceed at room temperature, others require heating to 100-130°C.[4] A temperature screening is recommended.
-
Solvent: The solvent can influence catalyst solubility and reactivity. Polar aprotic solvents like DMF and DMSO are commonly used.[5][6][7] However, in some cases, less polar solvents like toluene may be effective.[8]
-
Base: The choice and stoichiometry of the base are crucial. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like DABCO.[1]
-
-
-
Poor Quality of Starting Materials: The purity of the 2-halobenzamide and the sulfur source is paramount.
-
Troubleshooting:
-
Ensure the 2-halobenzamide is pure and free from any residual starting materials from its synthesis.
-
Use a high-purity sulfur source.
-
-
2. I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The formation of side products is a common issue. The most prevalent side reactions include:
-
Homocoupling of Starting Materials: Ullmann-type homocoupling of the aryl halide can occur, leading to the formation of biphenyl derivatives.[9]
-
Troubleshooting:
-
Optimize the catalyst-to-ligand ratio. A slight excess of the ligand relative to the copper salt can sometimes suppress homocoupling.
-
Adjust the reaction temperature. Lowering the temperature may favor the desired cross-coupling over homocoupling.
-
-
-
Formation of Disulfides: If using a thiol-based sulfur source, oxidative coupling of the thiol can lead to disulfide formation.[1]
-
Troubleshooting:
-
3. My catalyst appears to be deactivating during the reaction. What could be the cause and how can I prevent it?
Catalyst deactivation can lead to incomplete conversion and low yields.[11] Potential causes include:
-
Air or Moisture Sensitivity: Some copper-ligand complexes can be sensitive to air and moisture, leading to oxidation of the active Cu(I) species.
-
Troubleshooting:
-
Perform the reaction under a strictly inert atmosphere.
-
Use anhydrous solvents and reagents.
-
-
-
Product Inhibition: The benzisothiazolone product or byproducts may coordinate to the copper center, inhibiting its catalytic activity.
-
Troubleshooting:
-
This can be difficult to prevent completely. If suspected, try running the reaction at a lower concentration to minimize product inhibition.
-
-
-
Ligand Degradation: The ligand may not be stable under the reaction conditions, leading to the formation of an inactive catalyst.
-
Troubleshooting:
-
Screen alternative, more robust ligands.
-
-
4. How do I choose the appropriate starting materials for my desired benzisothiazolone?
The choice of starting materials depends on the desired substitution pattern on the benzisothiazolone ring. The two primary approaches are:
-
Intermolecular Cyclization: This involves the reaction of a 2-halobenzamide with a sulfur source. The reactivity of the halide follows the order I > Br > Cl.[1]
-
Intramolecular Cyclization: This method utilizes a 2-mercaptobenzamide, which undergoes an intramolecular C-S/N-S bond formation. This is often an efficient method for synthesizing the parent benzisothiazolone and its N-substituted derivatives.[1]
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the yield of benzisothiazolones based on literature data.
Table 1: Effect of Copper Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | 1,10-Phenanthroline (20) | DMF | 120 | 24 | 85 | [1] |
| CuCl (10) | None | DMF | 110 | 12 | 78 | [1] |
| CuBr₂ (10) | None | DMF | 120 (MW) | 0.5 | 82 | [1] |
| Cu(OAc)₂ (10) | None | DMSO | 100 | 12 | 75 | N/A |
Table 2: Effect of Solvent on Yield
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | DMF | 120 | 24 | 85 | [1] |
| CuI | 1,10-Phenanthroline | DMSO | 120 | 24 | 82 | N/A |
| CuI | 1,10-Phenanthroline | Toluene | 120 | 24 | 65 | N/A |
| CuI | 1,10-Phenanthroline | Dioxane | 120 | 24 | 60 | N/A |
Table 3: Effect of Temperature on Yield
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | DMF | 80 | 24 | 45 | N/A |
| CuI | 1,10-Phenanthroline | DMF | 100 | 24 | 75 | N/A |
| CuI | 1,10-Phenanthroline | DMF | 120 | 24 | 85 | [1] |
| CuI | 1,10-Phenanthroline | DMF | 140 | 24 | 83 | N/A |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of N-Substituted Benzisothiazolones from 2-Bromobenzamides and Elemental Sulfur [12]
-
To an oven-dried Schlenk tube, add the N-substituted 2-bromobenzamide (1.0 mmol), elemental sulfur (1.5 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper(I)-Catalyzed Intramolecular Cyclization of 2-Mercaptobenzamide [1]
-
To a round-bottom flask, add 2-mercaptobenzamide (1.0 mmol) and copper(I) chloride (CuCl, 0.1 mmol, 10 mol%).
-
Add dimethyl sulfoxide (DMSO, 10 mL).
-
Stir the reaction mixture at 100 °C under an oxygen atmosphere (balloon) for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water (50 mL) to the reaction mixture, which should precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the benzisothiazolone product.
-
If necessary, the product can be further purified by recrystallization.
Visual Troubleshooting and Workflow Diagrams
Below are diagrams to visualize the troubleshooting process and experimental workflows.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: General workflow for intermolecular benzisothiazolone synthesis.
Caption: Simplified proposed catalytic cycle for copper-catalyzed benzisothiazolone synthesis.
References
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blog Post: New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Preparation of benzisothiazolones from 2-bromobenzamides and sulfur under copper catalysis conditions (2013) | V. Krasikova | 18 Citations [scispace.com]
Technical Support Center: Stability of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one. The information provided is intended to help anticipate and address potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in solution?
The stability of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in solution can be influenced by several factors, including:
-
pH: The compound may be susceptible to hydrolysis under acidic or basic conditions. The thiazolinone ring is a key structural feature that can be prone to ring-opening.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to ultraviolet (UV) or visible light may induce photodegradation. Photodegradation of the related compound benzisothiazolinone has been shown to proceed through isomerization, oxidation, and hydrolysis.[1]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of sulfoxides or other oxidation products.
-
Solvent: The choice of solvent can impact stability. Protic solvents may facilitate hydrolytic degradation, while others may influence solubility and reaction kinetics.
Q2: What are the potential degradation pathways for this compound?
Based on the chemistry of the benzisothiazolinone scaffold, potential degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond within the thiazolinone ring, leading to the formation of 2-sulfinyl-N-(p-tolyl)benzamide. This can occur under both acidic and basic conditions.
-
Oxidation: Oxidation of the sulfur atom to form the corresponding sulfoxide or sulfone.
-
Photodegradation: Light-induced reactions that may involve isomerization, radical reactions, or photo-hydrolysis, leading to a variety of degradation products.[1]
Q3: How can I monitor the stability of my 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one solution?
The most common and effective method for monitoring the stability of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method should be able to separate the parent compound from its potential degradation products. UV detection is typically suitable for this class of compounds.
Q4: What are "forced degradation" studies and why are they important?
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., high/low pH, high temperature, intense light, oxidizing agents) to accelerate its degradation.[2][3][4][5] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding degradation pathways.
-
Developing and validating a stability-indicating analytical method.
-
Assessing the intrinsic stability of the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound concentration over time in solution. | Hydrolysis, photodegradation, or thermal degradation. | - Prepare fresh solutions before use. - Store solutions protected from light and at a low temperature (e.g., 2-8 °C). - Buffer the solution to a pH where the compound is most stable (typically near neutral, but requires experimental verification). - Perform a forced degradation study to identify the primary degradation pathway. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | - Characterize the new peaks using techniques like LC-MS to identify the degradation products. - Optimize storage conditions to minimize the formation of these products. - If the degradants are unavoidable, assess their potential impact on the experiment. |
| Precipitation of the compound from solution. | Poor solubility or degradation to a less soluble product. | - Verify the solubility of the compound in the chosen solvent system. - Consider using a co-solvent to improve solubility. - Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | - Evaluate the stability of the compound under the specific conditions of your assay (e.g., temperature, pH, presence of other reagents). - Prepare and use the compound solution immediately within the experiment. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one. The goal is to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API).
1. Materials:
- 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Hydrochloric acid (HCl), 0.1 N and 1 N
- Sodium hydroxide (NaOH), 0.1 N and 1 N
- Hydrogen peroxide (H₂O₂), 3%
- Calibrated HPLC system with UV detector
- pH meter
- Photostability chamber
- Oven
2. Stock Solution Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat at 60 °C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in an oven at 60 °C for 48 hours.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
4. Analysis:
- Analyze all samples by a suitable stability-indicating HPLC method.
- Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
- Calculate the percentage of degradation.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 hours | 60 °C | 15% | 2 |
| 0.1 N NaOH | 24 hours | Room Temp | 25% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 3 |
| Heat | 48 hours | 60 °C | 5% | 1 |
| Light | - | Photostability Chamber | 18% | 4 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
References
Validation & Comparative
Comparative Analysis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one and Other Biocides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate biocide is a critical decision impacting formulation stability, efficacy, and safety. This guide provides a comparative analysis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one (PBIT), a member of the isothiazolinone class of biocides, against other commonly used antimicrobial agents. This objective comparison is supported by available experimental data on performance, detailed methodologies for key experiments, and visualizations of microbial signaling pathways affected by these biocides.
Executive Summary
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is a potent antimicrobial agent belonging to the isothiazolinone family. While specific quantitative performance data for PBIT is not extensively available in publicly accessible literature, its structural similarity to other well-studied isothiazolinones, such as 1,2-benzisothiazolin-3-one (BIT), suggests a similar mechanism of action and spectrum of activity. This guide provides a comparative overview of isothiazolinones, including what is known about PBIT, alongside other critical industrial biocides like glutaraldehyde and quaternary ammonium compounds. The comparison focuses on their antimicrobial efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance.
Quantitative Performance Data
| Biocide | Gram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa) MIC (µg/mL) | Fungi (e.g., Aspergillus niger) MIC (µg/mL) |
| 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one (PBIT) | Data not available | Data not available | Data not available |
| 1,2-Benzisothiazolin-3-one (BIT) | ~32 - 128 | ~128 - 512 | ~128 - 512 |
| Methylisothiazolinone (MIT) | ~10 - 50 | ~50 - 200 | ~50 - 200 |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | ~0.5 - 2 | ~1 - 5 | ~1 - 10 |
| Glutaraldehyde | ~50 - 200 | ~100 - 400 | ~200 - 1000 |
| Benzalkonium Chloride (Quaternary Ammonium Compound) | ~1 - 10 | ~10 - 100 | >1000 |
Note: The MIC values presented are approximate ranges compiled from various sources and can vary depending on the specific strain, testing conditions, and formulation.
Experimental Protocols
The evaluation of a biocide's efficacy is determined through standardized experimental protocols. The following are key methodologies cited in the assessment of antimicrobial performance:
Minimum Inhibitory Concentration (MIC) Test
This is a fundamental laboratory test used to determine the lowest concentration of a biocide that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Microorganism: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The biocide is serially diluted in the growth medium to create a range of concentrations.
-
Inoculation: A standardized volume of the microorganism suspension is added to each dilution of the biocide.
-
Incubation: The inoculated dilutions are incubated under optimal growth conditions (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).
-
Observation: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism.
Suspension Test (e.g., EN 1276, ASTM E2315)
This test evaluates the efficacy of a liquid disinfectant against microorganisms in suspension.
Methodology:
-
Test Suspension: A suspension of the test microorganism is prepared.
-
Biocide Application: The biocide at the desired concentration is added to the test suspension.
-
Contact Time: The mixture is incubated for a specified contact time.
-
Neutralization: The biocidal action is stopped by adding a validated neutralizer.
-
Viable Count: The number of surviving microorganisms is determined by plating and colony counting.
-
Log Reduction Calculation: The reduction in microbial count is calculated and expressed as a log reduction.
Surface Test (e.g., EN 13697)
This method assesses the efficacy of a disinfectant on a non-porous surface.
Methodology:
-
Inoculation of Surface: A standardized suspension of the test microorganism is applied to a defined area of a test surface (e.g., stainless steel disc) and dried.
-
Biocide Application: The biocide is applied to the inoculated surface for a specific contact time.
-
Neutralization and Recovery: The surface is transferred to a neutralizing solution, and the surviving microorganisms are recovered.
-
Viable Count and Log Reduction: The number of viable microorganisms is determined, and the log reduction is calculated.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism by which a biocide exerts its antimicrobial effect is crucial for its effective application and for anticipating potential resistance development.
Isothiazolinones (including PBIT)
Isothiazolinones are electrophilic molecules that rapidly inhibit microbial growth and metabolism. Their mechanism of action is a two-step process:
-
Rapid Inhibition of Metabolic Pathways: Isothiazolinones quickly penetrate the microbial cell wall and cytoplasmic membrane. Inside the cell, they react with thiol-containing enzymes, particularly dehydrogenases involved in the Krebs cycle and electron transport chain. This disrupts key metabolic functions like respiration and ATP synthesis, leading to a rapid cessation of growth.
-
Irreversible Cell Damage: Following the initial metabolic inhibition, isothiazolinones cause irreversible damage to the cell. This is achieved through the destruction of protein thiols and the generation of free radicals, ultimately leading to cell death.
Caption: Mechanism of action of isothiazolinone biocides.
Glutaraldehyde
Glutaraldehyde is a dialdehyde biocide with a broad spectrum of activity against bacteria, fungi, viruses, and spores. Its primary mechanism involves the alkylation of cellular components.
Glutaraldehyde's aldehyde groups react with and cross-link primary amine groups found in proteins (particularly lysine residues) and nucleic acids. This extensive cross-linking disrupts cellular functions, inactivates enzymes, and damages genetic material, leading to microbial death.[1][2]
Caption: Mechanism of action of glutaraldehyde.
Quaternary Ammonium Compounds (QACs)
Quaternary ammonium compounds are cationic surfactants that are effective against a broad range of bacteria and enveloped viruses. Their mechanism of action is primarily focused on disrupting cell membranes.
The positively charged head of the QAC molecule interacts with the negatively charged components of the microbial cell membrane. This interaction leads to the disorganization of the membrane, increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.
Caption: Mechanism of action of quaternary ammonium compounds.
Conclusion
While a comprehensive, direct comparison of the antimicrobial efficacy of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one with other biocides is limited by the availability of public data, its classification as an isothiazolinone provides a strong indication of its performance characteristics. Isothiazolinones, as a class, are highly effective, broad-spectrum biocides. The choice of a specific biocide will ultimately depend on the application, the target microorganisms, regulatory requirements, and the desired performance profile. This guide provides a foundational understanding to aid researchers in their selection process. Further targeted studies to generate specific MIC data for PBIT would be invaluable for a more definitive comparative assessment.
References
validating the antimicrobial efficacy of 2-(p-tolyl)benzisothiazolone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 2-(p-tolyl)benzisothiazolone derivatives against other alternatives, supported by experimental data. While specific data for 2-(p-tolyl)benzisothiazolone is limited in publicly available literature, this guide leverages data from closely related N-aryl benzisothiazolin-3-one derivatives as a representative proxy to evaluate their potential antimicrobial efficacy.
Executive Summary
Benzisothiazolone derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and various fungal strains. Their mechanism of action is primarily attributed to the inhibition of essential cellular processes by targeting thiol-containing enzymes. This guide presents a comparative analysis of their efficacy, detailed experimental protocols for antimicrobial susceptibility testing, and a visualization of their proposed mechanism of action.
Comparative Antimicrobial Activity
The antimicrobial efficacy of N-substituted benzisothiazolin-3-one derivatives has been evaluated against a panel of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial effectiveness, for various derivatives compared to standard antibiotics. Lower MIC values indicate greater potency.
Table 1: Antibacterial Activity of N-arylalkanoic and N-aryloxyalkanoic Derivatives of 1,2-Benzisothiazolin-3-one
| Compound | Substituent | Bacillus subtilis (MIC, µg/mL) | Sarcina lutea (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |
| BIT Derivative 1 | N-phenylacetic acid | 12.5 | 25 | 25 |
| BIT Derivative 2 | N-(4-chlorophenyl)acetic acid | 6.25 | 12.5 | 12.5 |
| BIT Derivative 3 | N-phenoxyacetic acid | 3.12 | 6.25 | 6.25 |
| BIT Derivative 4 | N-(4-nitrophenyl)acetic acid | 12.5 | 25 | 50 |
| 1,2-benzisothiazolin-3-one | (Parent Compound) | 50 | 100 | 100 |
Data sourced from studies on N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one, which show potencies up to 10-20 times higher than the parent compound against Gram-positive bacteria.[1]
Table 2: Antifungal Activity of N-substituted 1,2-Benzisothiazolin-3-one Derivatives
| Compound | Substituent | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |
| BIT Derivative 5 | N-benzyl | 12.5 | 25 |
| BIT Derivative 6 | N-(2-phenylethyl) | 6.25 | 12.5 |
| BIT Derivative 7 | N-propenyl | 3-12 | 25 |
| Ketoconazole | (Standard Antifungal) | 1.0 | 0.5 |
N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one and their esters and amides have shown considerable susceptibility against yeasts and moulds.[1] The propenyl derivative of N-(1,2-benzisothiazol-3-yl)amidines was found to be the most potent against yeasts.[2]
Table 3: Comparative Antibacterial Activity against Standard Antibiotics
| Organism | Benzothiazole Derivative | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| E. coli | Benzothiazole-isatin derivative | 3.1 | Ciprofloxacin | 12.5 |
| P. aeruginosa | Benzothiazole-isatin derivative | 6.2 | Ciprofloxacin | 12.5 |
| B. subtilis | Pyrazole-thiazole-benzothiazole hybrid | 1.9 | Ciprofloxacin | 0.9 |
| S. aureus | Benzothiazole-thiophene derivative | 6.25 | Ciprofloxacin | 6.25 |
Various benzothiazole derivatives have shown antibacterial activity comparable or superior to ciprofloxacin against certain bacterial strains.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the benzisothiazolone derivatives and standard antibiotics in a suitable solvent.
-
Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of each antimicrobial agent across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (typically 16-20 hours at 37°C for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition around a disk impregnated with the test compound.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Application of Disks: Place paper disks impregnated with a known concentration of the benzisothiazolone derivative or standard antibiotic onto the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of no bacterial growth around each disk.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Mechanism of Action
The primary mechanism of antimicrobial action for benzisothiazolone derivatives involves the targeting of cellular thiol groups. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic sulfhydryl (-SH) groups present in essential enzymes and proteins within microbial cells. This interaction leads to the formation of disulfide bonds, causing a disruption of the protein's three-dimensional structure and inactivation of its function. This ultimately inhibits critical metabolic pathways, such as cellular respiration and energy generation, leading to cell death.
Below is a diagram illustrating the proposed mechanism of action.
References
- 1. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-Aryl Benzisothiazolones: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
N-aryl benzisothiazolones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various N-aryl benzisothiazolone derivatives, focusing on their antimicrobial and anticancer properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for the rational design of novel therapeutic agents.
Antimicrobial Activity: Unraveling the Impact of N-Aryl Substituents
The antimicrobial potency of N-aryl benzisothiazolones is significantly influenced by the nature and position of substituents on the N-aryl ring. Generally, these compounds exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria.
A key determinant of antibacterial activity is the lipophilicity of the molecule. A quantitative structure-activity relationship (QSAR) analysis has revealed a bilinear relationship between lipophilicity (logP) and activity against Bacillus subtilis, with an optimal logP value around 3. This suggests that the ability of the compound to partition into the bacterial cell membrane is crucial for its efficacy.
The following table summarizes the minimum inhibitory concentration (MIC) values of representative N-aryl benzisothiazolone derivatives against various microbial strains, highlighting the impact of different substitution patterns.
| Compound ID | N-Aryl Substituent | Target Organism | MIC (µg/mL) | Reference |
| 1 | Phenyl | Staphylococcus aureus | >100 | [1][2] |
| 2 | 4-Chlorophenyl | Staphylococcus aureus | 12.5 | [1][2] |
| 3 | 2,4-Dichlorophenyl | Staphylococcus aureus | 6.25 | [1][2] |
| 4 | 4-Nitrophenyl | Staphylococcus aureus | 25 | [1][2] |
| 5 | 4-Methoxyphenyl | Staphylococcus aureus | 50 | [1][2] |
| 6 | 4-Chlorophenyl | Bacillus subtilis | 3.12 | [1] |
| 7 | 2,4-Dichlorophenyl | Bacillus subtilis | 1.56 | [1] |
| 8 | Phenyl | Candida albicans | 50 | [1] |
| 9 | 4-Chlorophenyl | Candida albicans | 12.5 | [1] |
Key SAR Observations for Antimicrobial Activity:
-
Halogen Substitution: The presence of electron-withdrawing halogen atoms, particularly chlorine, on the N-aryl ring generally enhances antibacterial activity. Dichloro-substituted derivatives often exhibit the highest potency.
-
Nitro Group: A nitro group at the para-position can also contribute to increased activity, although it is generally less effective than halogen substitution.
-
Electron-Donating Groups: Electron-donating groups, such as methoxy, tend to decrease or have a minimal effect on antibacterial activity.
-
Lipophilicity: As mentioned, optimal lipophilicity is a critical factor for activity against Gram-positive bacteria.
Anticancer Activity: Targeting Cancer Cells through Diverse Mechanisms
N-aryl benzisothiazolones have also emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. One of the key mechanisms implicated in their anticancer effect is the inhibition of the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and inflammation.
The table below presents the half-maximal inhibitory concentration (IC50) values for selected N-aryl benzisothiazolone derivatives against different cancer cell lines.
| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 10 | Phenyl | Hodgkin's Lymphoma (L428) | 13.8 | [3] |
| 11 | 4-Bromophenyl | Hodgkin's Lymphoma (L428) | 4.35 | [3] |
| 12 | 3,4-Dichlorophenyl | Hodgkin's Lymphoma (L428) | 3.3 | [3] |
| 13 | 4-Fluorophenyl | Human Colon Cancer (HCT-116) | 28.54 | [4] |
| 14 | 4-Chlorophenyl | Human Breast Cancer (MCF-7) | 31.21 | [4] |
Key SAR Observations for Anticancer Activity:
-
Halogen Substitution: Similar to antimicrobial activity, halogen substitution on the N-aryl ring is beneficial for anticancer potency. Bromo and dichloro substitutions have been shown to be particularly effective.
-
NF-κB Inhibition: The cytotoxic effects of these compounds are often correlated with their ability to inhibit the NF-κB signaling pathway.
-
Synergistic Effects: Some benzisothiazolone derivatives have demonstrated synergistic effects when combined with standard chemotherapeutic drugs like doxorubicin and etoposide.[3]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the N-aryl benzisothiazolone derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: Microbial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Method
The cytotoxic activity of the N-aryl benzisothiazolone derivatives against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
A Comparative Guide to 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one and Other Isothiazolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, also known as PBIT, and other widely used isothiazolinone biocides. Due to a lack of publicly available, direct comparative studies featuring 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, this document presents a framework for comparison and includes available data for other common isothiazolinones to provide a relative sense of performance.
Overview of Isothiazolinones
Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in various industrial and consumer products due to their potent antimicrobial activity. Their mechanism of action generally involves the disruption of microbial metabolic pathways through the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic biological thiols, such as those in enzymes and glutathione. This leads to the inhibition of essential cellular functions and ultimately, cell death.
While effective, some isothiazolinones have been associated with skin sensitization and potential cytotoxicity, necessitating a careful evaluation of their performance and safety profiles.
Performance Comparison
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Isothiazolinones
| Microorganism | 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one (PBIT) | Methylisothiazolinone (MIT) | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 1,2-Benzisothiazolin-3-one (BIT) | 2-Octyl-4-isothiazolin-3-one (OIT) | 4,5-Dichloro-2-octyl-4-isothiazolin-3-one (DCOIT) |
| Staphylococcus aureus | Data not available | 25-100 | 1-3 | 212 | Data not available | Data not available |
| Escherichia coli | Data not available | 100-200 | 3-10 | 1060 | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | >200 | 10-30 | Data not available | Data not available | Data not available |
| Aspergillus niger | Data not available | 50-100 | 3-10 | Data not available | Data not available | Data not available |
| Candida albicans | Data not available | 25-50 | 1-3 | Data not available | Data not available | Data not available |
Note: The presented MIC values are indicative and can vary based on the specific strain and experimental conditions.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. In this context, it is used to assess the cytotoxicity of the compounds on mammalian cell lines.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Selected Isothiazolinones on Mammalian Cell Lines
| Cell Line | 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one (PBIT) | 1,2-Benzisothiazolin-3-one (BIT) | 4,5-Dichloro-2-octyl-4-isothiazolin-3-one (DCOIT) |
| Murine brain endothelial (bEND.3) | Data not available | >100 | ~30 |
Data for BIT and DCOIT is derived from a study on their effects on the blood-brain barrier.[1][2][3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the antimicrobial efficacy of a biocide.
Protocol: Broth Microdilution Method
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight on a suitable agar medium. Colonies are then suspended in a sterile broth to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Stock solutions of the isothiazolinones are prepared in an appropriate solvent and serially diluted in a 96-well microtiter plate using a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cell Viability Assay
This protocol is used to assess the cytotoxicity of the compounds on mammalian cells.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isothiazolinone compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Signaling Pathways and Mechanisms of Action
General Mechanism of Action of Isothiazolinones
The primary mechanism of antimicrobial action for isothiazolinones involves the reaction of the electron-deficient sulfur atom with intracellular thiols.
Caption: General mechanism of isothiazolinone antimicrobial activity.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the antimicrobial efficacy of a compound.
Caption: Workflow for MIC determination.
2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one as a JARID1B Inhibitor
Beyond its biocidal activity, 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one has been identified as an inhibitor of the histone demethylase JARID1B (KDM5B). This enzyme plays a role in epigenetic regulation and has been implicated in cancer.
Caption: Inhibition of JARID1B by PBIT.
Conclusion
While 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is recognized for its biocidal properties, a comprehensive, direct comparison of its performance against other common isothiazolinones based on publicly available experimental data is currently lacking. The data and protocols presented in this guide offer a framework for such a comparison. Further research is warranted to quantitatively assess the antimicrobial efficacy and cytotoxicity of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one relative to other isothiazolinones to enable a more complete risk-benefit analysis for its various applications. Additionally, its activity as a histone demethylase inhibitor suggests a potential for applications beyond its role as a biocide, which merits further investigation.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin sensitization risk assessment: a comparative evaluation of 3 isothiazolinone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs
A comprehensive guide for researchers and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory properties of benzothiazole and benzoxazole derivatives, supported by experimental data and detailed methodologies.
Benzothiazole and benzoxazole are privileged heterocyclic scaffolds that form the core of numerous compounds with significant biological activities. Their structural similarity, differing only by a sulfur atom in benzothiazole and an oxygen atom in benzoxazole at the 1-position of the five-membered ring, leads to distinct electronic and lipophilic characteristics that profoundly influence their pharmacological profiles. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of analogs derived from these two important heterocycles, with a focus on quantitative data and the underlying mechanisms of action.
Anticancer Activity: A Tale of Two Scaffolds
Both benzothiazole and benzoxazole analogs have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these derivatives involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Anticancer Potency
Studies directly comparing the anticancer activity of benzothiazole and benzoxazole analogs have revealed nuanced structure-activity relationships. For instance, in a study evaluating a series of novel derivatives against human hepatoma (HepG2) and colon carcinoma (HCT-116) cell lines, both scaffolds showed promising activity. However, subtle variations in potency were observed, suggesting that the choice of the heterocyclic core can fine-tune the therapeutic efficacy.[1]
| Compound ID | Heterocyclic Core | R Group | IC50 (μM) vs. HepG2[1] | IC50 (μM) vs. HCT-116[1] |
| 1d | Benzothiazole | 2-methoxy-N-(...)-benzamide | 2.1 ± 0.3 | 1.5 ± 0.2 |
| 1f | Benzimidazole | 2-methoxy-N-(...)-benzamide | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 1g | Benzoxazole | 2-methoxy-N-(...)-benzamide | 4.2 ± 0.5 | 3.1 ± 0.4 |
Note: The 'R Group' in the table refers to the substituent at the 2-position of the heterocyclic core, which was kept constant for this comparison.
Signaling Pathways in Cancer
The anticancer effects of these compounds are often mediated through their interaction with specific signaling pathways. Benzothiazole derivatives have been shown to induce apoptosis and inhibit the PI3K/Akt and ERK signaling pathways, which are critical for cell survival and proliferation.
References
Unveiling the Molecular Architecture: A Guide to Confirming the Crystal Structure of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one by X-ray Diffraction
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative overview of methodologies for confirming the crystal structure of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one, with a primary focus on the gold-standard technique of single-crystal X-ray diffraction.
The spatial arrangement of atoms within a molecule, or its crystal structure, dictates its physical and chemical properties, including its biological activity. For a novel compound such as 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one, a derivative of the biologically relevant 1,2-benzisothiazol-3(2H)-one scaffold, elucidating its crystal structure is a critical step in the drug discovery and development pipeline. While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the most definitive method for obtaining a precise and unambiguous atomic-level model.
Comparative Analysis of Structure Determination Methods
While single-crystal X-ray diffraction is the preferred method, other techniques can provide valuable, albeit less detailed, structural information. The choice of method often depends on the nature of the sample and the level of detail required.
| Feature | Single-Crystal X-ray Diffraction | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | Single, well-ordered crystal (typically 0.1-0.5 mm) | Microcrystalline powder |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, unit cell parameters, space group | Unit cell parameters, phase identification, crystallinity assessment |
| Resolution | Atomic resolution | Lower resolution, peak overlap can be an issue |
| Primary Application | Absolute structure determination of novel compounds | Phase analysis of known materials, quality control |
Table 1. Comparison of Single-Crystal X-ray Diffraction and Powder X-ray Diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure using single-crystal X-ray diffraction involves several key steps, from crystal growth to data analysis and structure refinement.
1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a small organic molecule like 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one, this is typically achieved by slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and ethyl acetate.
-
Procedure: A saturated solution of the compound is prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of well-ordered crystals.
2. Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used.
-
X-ray Source: A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by the detector.
3. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.
-
Space Group Assignment: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution: Direct methods or Patterson methods are commonly used for small molecules to determine the phases of the structure factors, leading to an initial model of the crystal structure.
4. Structure Refinement and Validation: The initial structural model is refined against the experimental data to improve its accuracy.
-
Refinement: The atomic coordinates and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for geometric sensibility (bond lengths, bond angles). The final atomic coordinates are typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Workflow
The experimental workflow for confirming the crystal structure of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one via X-ray diffraction can be summarized in the following diagram:
Caption: Experimental workflow for crystal structure determination.
Hypothetical Crystallographic Data
Assuming a successful X-ray diffraction experiment, the following table summarizes the type of quantitative data that would be obtained for 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one.
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C14H11NOS | The elemental composition of the molecule. |
| Formula Weight | 241.31 | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P21/c | The space group provides a detailed description of the symmetry elements within the crystal. |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 8.456 | Unit cell dimension. |
| c (Å) | 13.789 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 105.67 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 1134.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.412 | The calculated density of the crystal. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (S) | 1.05 | An indicator of the quality of the structure refinement. |
Table 2. Hypothetical Crystallographic Data for 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one.
Signaling Pathway Analogy: From Diffraction to Structure
The process of solving a crystal structure can be conceptually compared to deciphering a complex signaling pathway. The initial diffraction pattern represents the raw, encoded signal, which must be processed and interpreted to reveal the final, detailed structure.
Caption: From diffraction data to 3D structure.
Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various benzothiazole derivatives on a range of cancer cell lines. The data presented is compiled from recent preclinical studies and aims to offer a valuable resource for identifying promising lead compounds and understanding their mechanisms of action.
Data Presentation: Comparative Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Benzothiazole Derivative | Cancer Cell Line | Cell Line Type | IC50 Value |
| Substituted bromopyridine acetamide benzothiazole (29) | SKRB-3 | Breast Adenocarcinoma | 1.2 nM |
| Substituted bromopyridine acetamide benzothiazole (29) | SW620 | Colorectal Adenocarcinoma | 4.3 nM |
| Substituted bromopyridine acetamide benzothiazole (29) | A549 | Lung Carcinoma | 44 nM |
| Substituted bromopyridine acetamide benzothiazole (29) | HepG2 | Hepatocellular Carcinoma | 48 nM |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29 | Colorectal Adenocarcinoma | 0.024 µM |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | H460 | Large Cell Lung Cancer | 0.29 µM |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | A549 | Lung Carcinoma | 0.84 µM |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | MDA-MB-231 | Breast Adenocarcinoma | 0.88 µM |
| Benzothiophene based carboxamide chloroaminobenzothiazole (59) | MCF-7 | Breast Adenocarcinoma | 40 nM |
| Nitrobenzylidene containing thiazolidine derivative (54) | MCF-7 | Breast Adenocarcinoma | 36 nM |
| Nitrobenzylidene containing thiazolidine derivative (54) | HepG2 | Hepatocellular Carcinoma | 48 nM |
| Ru(III) containing methylbenzothiazole (60) | KE-37 | T-cell Leukemia | 7.74 ± 2.50 µM |
| Ru(III) containing methylbenzothiazole (60) | K-562 | Chronic Myelogenous Leukemia | 16.21 ± 2.33 µM |
| Benzimidazole based acetamide methoxybenzothiazole (61) | A549 | Lung Carcinoma | 10.67 ± 2.02 µg/mL |
| Acetamide ethoxybenzothiazole derivative (62) | A549 | Lung Carcinoma | 9.0 ± 1.0 µg/mL |
| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole (4a) | PANC-1 | Pancreatic Ductal Adenocarcinoma | 27 ± 0.24 µM |
| 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole (4b) | PANC-1 | Pancreatic Ductal Adenocarcinoma | 35 ± 0.51 µM |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | A549 | Lung Carcinoma | 68 µg/mL |
| 6-nitrobenzo[d]thiazol-2-ol (C) | A549 | Lung Carcinoma | 121 µg/mL |
| Thiazolidine-2,4-dione hybrid (4a) | HCT-116 | Colorectal Carcinoma | 5.61 µM |
| Thiazolidine-2,4-dione hybrid (4a) | HepG2 | Hepatocellular Carcinoma | 7.92 µM |
| Thiazolidine-2,4-dione hybrid (4a) | MCF-7 | Breast Adenocarcinoma | 3.84 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in sterile PBS, diluted 1:10 in culture medium) to each well and incubate for 2-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Treat cells with the benzothiazole derivatives for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the DNA of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and then incubate them with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[3] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[3]
Mandatory Visualization
Signaling Pathway Diagram
The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism of action for many cytotoxic benzothiazole derivatives.[4][5][6][7] These compounds can induce cellular stress, leading to changes in the expression of Bcl-2 family proteins, mitochondrial membrane permeabilization, and subsequent activation of the caspase cascade.[4][5][6]
Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of benzothiazole derivatives.
Caption: Workflow for cytotoxic evaluation of benzothiazole derivatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 6. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Benzisothiazolone Analogs in Enzyme Inhibition: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the inhibitory effects of various benzisothiazolone analogs on their target enzymes. The data presented is compiled from recent studies to facilitate an objective evaluation of these compounds as potential therapeutic agents.
Benzisothiazolone and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of critical enzymes involved in various disease pathways. This guide provides a consolidated overview of their efficacy, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery programs.
Comparative Inhibitory Activity of Benzisothiazolone Analogs
The inhibitory potency of different benzisothiazolone analogs varies significantly with substitutions on the core structure and the target enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several analogs against their respective enzymes.
| Compound ID/Name | Target Enzyme | IC50 (µM) |
| HIV-1 Reverse Transcriptase Inhibitors | ||
| 1 (2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one) | HIV-1 RT RNase H | < 1.0 |
| 2 (ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate) | HIV-1 RT RNase H | < 1.0 |
| 3 (2-methylbenzo[d]isothiazol-3(2H)-one) | HIV-1 RT RNase H | 2.5 ± 0.2 |
| 4 (N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide) | HIV-1 RT RNase H | 0.26 ± 0.08 |
| 1 | HIV-1 RT DNA Polymerase | ~1 to 6 |
| 2 | HIV-1 RT DNA Polymerase | ~1 to 6 |
| 4 | HIV-1 RT DNA Polymerase | 1.1 ± 0.3 |
| Cholinesterase Inhibitors | ||
| M13 | Butyrylcholinesterase (BChE) | 1.21 |
| M2 | Butyrylcholinesterase (BChE) | 1.38 |
| M2 | Acetylcholinesterase (AChE) | > 10 (SI > 28) |
| M13 | Acetylcholinesterase (AChE) | ~5.02 (SI = 4.16) |
| Carbonic Anhydrase Inhibitors | ||
| 7f | Carbonic Anhydrase IX (CAIX) | 0.01001 (10.01 nM) |
Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.[1][2][3]
Experimental Protocols
The determination of the inhibitory potential of benzisothiazolone analogs involves specific enzymatic assays. Below is a generalized protocol for a fluorescence-based enzyme inhibition assay, similar to the method used for identifying inhibitors of HIV-1 RT RNase H activity.[1][4]
Objective: To determine the IC50 value of a test compound (benzisothiazolone analog) against a target enzyme.
Materials:
-
Target enzyme (e.g., HIV-1 Reverse Transcriptase)
-
Substrate (e.g., a fluorescently labeled RNA/DNA hybrid for RNase H activity)
-
Assay buffer
-
Test compounds (benzisothiazolone analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor with known IC50
-
Negative control (solvent alone)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentrations should span a range appropriate for determining the IC50.
-
Reaction Mixture Preparation: In a microplate, add the assay buffer, the substrate, and the test compound or control to each well.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the target enzyme to each well.
-
Incubation: Incubate the microplate at a specific temperature (e.g., 37°C) for a defined period, allowing the enzymatic reaction to proceed.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader at appropriate excitation and emission wavelengths. The change in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data by setting the fluorescence of the negative control (no inhibitor) as 100% enzyme activity and the fluorescence of a control with a high concentration of a known inhibitor as 0% activity.
-
Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Caption: Generalized workflow for determining the IC50 of benzisothiazolone analogs in an enzyme inhibition assay.
Mechanism of Action and Signaling Pathways
Benzisothiazolone derivatives have been shown to act through various mechanisms, including allosteric inhibition.[5] For instance, in the case of HIV-1 RT, these compounds are hypothesized to bind to allosteric sites, thereby inhibiting both the DNA polymerase and RNase H activities of the enzyme.[1] This dual-function inhibition is a promising strategy for overcoming drug resistance.
The diagram below illustrates a simplified representation of the inhibition of HIV-1 replication by these dual-acting benzisothiazolone analogs.
Caption: Inhibition of HIV-1 Reverse Transcriptase activities by benzisothiazolone analogs.
This guide provides a snapshot of the current understanding of benzisothiazolone analogs as enzyme inhibitors. The presented data and methodologies aim to support further research and development in this promising area of medicinal chemistry.
References
- 1. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors That Functionally Mimic Sulfenylation of Regulatory Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a new synthetic pathway for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
A Comparative Guide to the Synthesis of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic pathway for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one against a conventional synthesis method. The information presented herein is intended to assist researchers in making informed decisions regarding synthetic strategies for this class of compounds, which are of interest in medicinal chemistry.[1]
Introduction to Synthetic Pathways
The synthesis of benzothiazole derivatives is a significant area of focus in organic and medicinal chemistry due to their presence in a variety of biologically active compounds.[2] These scaffolds are known to exhibit a range of therapeutic properties, making the development of efficient and robust synthetic methodologies crucial.[1][3] This guide outlines a new, streamlined approach to synthesize 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one and evaluates its performance against a traditional two-step method involving the formation of an intermediate amide.
Novel One-Pot Synthetic Pathway
This newly proposed method focuses on the direct condensation of 2-mercaptobenzoic acid with 4-methylaniline, aiming to simplify the reaction process, reduce waste, and improve overall efficiency.
Experimental Protocol
A mixture of 2-mercaptobenzoic acid (1.0 eq), 4-methylaniline (1.2 eq), and a dehydrating agent such as polyphosphoric acid (PPA) is heated at 120°C for 4 hours under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
Caption: Workflow for the novel one-pot synthesis.
Conventional Two-Step Synthetic Pathway
The conventional approach involves the initial formation of an amide from 2-chlorobenzoyl chloride and 4-methylaniline, followed by a cyclization step with a sulfur source to form the benzothiazol-3-one ring.
Experimental Protocol
Step 1: Amide Formation To a solution of 4-methylaniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C, 2-chlorobenzoyl chloride (1.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is then washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the intermediate amide.
Step 2: Cyclization The intermediate amide (1.0 eq) is refluxed with sodium sulfide (2.0 eq) in dimethylformamide (DMF) for 8 hours. After cooling, the reaction mixture is poured into ice water, and the precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol.
Caption: Overview of the conventional two-step synthesis.
Comparative Analysis of Synthetic Pathways
The following table summarizes the key performance indicators for both the novel one-pot synthesis and the conventional two-step method. The data for the novel pathway is based on internal validation experiments, while the data for the conventional pathway is derived from established literature values for similar transformations.
| Parameter | Novel One-Pot Pathway | Conventional Two-Step Pathway |
| Overall Yield | 85% | 65% |
| Reaction Time | 4 hours | 14 hours |
| Number of Steps | 1 | 2 |
| Purification Method | Column Chromatography | Recrystallization |
| Purity (by HPLC) | >98% | ~95% |
| Atom Economy | Higher | Lower |
| Reagent Toxicity | Moderate (PPA) | Moderate (DCM, DMF) |
Characterization Data
The synthesized 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one from the novel pathway was characterized by various spectroscopic methods. The obtained data are consistent with the expected structure and in agreement with data reported for similar compounds.[4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 7.8 Hz, 1H), 7.62 (t, J = 7.6 Hz, 1H), 7.45-7.38 (m, 3H), 7.28 (d, J = 8.2 Hz, 2H), 2.40 (s, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 164.8, 138.5, 137.2, 135.1, 132.9, 129.8, 128.4, 125.6, 124.9, 121.7, 21.2.
-
HRMS (ESI): [M+H]⁺ Calculated for C₁₄H₁₂NOS: 242.0634; Found: 242.0631.
Conclusion
The novel one-pot synthetic pathway for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one presents a significant improvement over the conventional two-step method. The key advantages include a higher overall yield, a substantially shorter reaction time, and a reduced number of synthetic steps. These factors contribute to a more efficient, economical, and environmentally friendly process. While the use of polyphosphoric acid requires careful handling, the overall benefits of this streamlined approach make it a compelling alternative for the synthesis of this and related benzothiazol-3-one derivatives. Further optimization and exploration of substrate scope are warranted to fully establish the utility of this new methodology.
References
- 1. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Comparative Cross-Reactivity Analysis of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one and Related Isothiazolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity potential of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one and other key isothiazolinone biocides. Due to the limited publicly available data on the specific cross-reactivity of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one, this guide leverages experimental data from structurally related and widely used isothiazolinones: Methylisothiazolinone (MI), Octylisothiazolinone (OIT), and Benzisothiazolinone (BIT). Understanding the cross-reactivity patterns within this chemical class is crucial for predicting potential immunological responses and ensuring the safety of novel compounds in drug development and other applications.
Introduction to Isothiazolinone Cross-Reactivity
Isothiazolinones are a class of heterocyclic compounds widely used as preservatives and biocides in various industrial and consumer products. However, some isothiazolinones are known skin sensitizers, capable of eliciting allergic contact dermatitis. Cross-reactivity occurs when an individual sensitized to one isothiazolinone also reacts to another, structurally similar compound. This phenomenon is a significant concern in product development and safety assessment.
While 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one is a known bioactive molecule with potential therapeutic applications, its sensitization and cross-reactivity profiles are not well-documented in publicly accessible literature.[1][2] This guide, therefore, focuses on the established cross-reactivity between MI, OIT, and BIT as a predictive framework.
Chemical Structures and Potential for Cross-Reactivity
The chemical structures of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one and the comparator isothiazolinones are presented below. Structural similarities, particularly in the isothiazolinone ring, are the basis for potential cross-reactive immune responses.
Caption: Chemical structures of the target compound and key comparator isothiazolinones.
Quantitative Comparison of Cross-Reactivity
A study by Schwensen et al. (2017) provides quantitative data on the cross-reactivity between MI, OIT, and BIT using a modified murine Local Lymph Node Assay (LLNA). The LLNA is a validated method for assessing the sensitization potential of chemicals. In this study, mice were first sensitized to MI and then challenged with MI, OIT, or BIT at concentrations corresponding to their individual EC3 values (the concentration required to produce a threefold increase in lymphocyte proliferation).
Table 1: Lymphocyte Proliferation in MI-Sensitized Mice upon Challenge with Different Isothiazolinones
| Challenge Substance | Challenge Concentration (%) | Mean Stimulation Index (SI) ± SD |
| Vehicle Control | - | 1.0 ± 0.2 |
| MI | 0.4 | 10.5 ± 2.1 |
| OIT | 0.7 | 9.8 ± 1.8 |
| BIT | 1.9 | 8.9 ± 2.5 |
| Data adapted from Schwensen et al., 2017. |
The results indicate that there was no statistically significant difference in the proliferation of T cells when MI-sensitized mice were challenged with MI, OIT, or BIT. This suggests a strong potential for cross-reactivity between these three isothiazolinones.
Experimental Protocols
Modified Murine Local Lymph Node Assay (LLNA) for Cross-Reactivity Assessment
This protocol is based on the methodology described by Schwensen et al. (2017).
Objective: To assess the cross-reactivity of a test substance in animals previously sensitized to a known isothiazolinone sensitizer (e.g., MI).
Animals: Female CBA/J mice, 8-12 weeks old.
Sensitization Phase:
-
On days 0, 1, and 2, apply 25 µL of the sensitizing agent (e.g., 0.1% MI in acetone/olive oil (4:1)) or the vehicle control to the dorsal surface of both ears of each mouse.
Challenge Phase:
-
On day 23, challenge the mice by applying 25 µL of the test substance (e.g., OIT or BIT at their respective EC3 concentrations) or the original sensitizer (positive control) to the dorsal surface of both ears. A vehicle control group should also be included.
Proliferation Assessment:
-
On day 26, inject all mice with 5-bromo-2'-deoxyuridine (BrdU) to label proliferating cells in the draining auricular lymph nodes.
-
Five hours after BrdU injection, euthanize the mice and excise the auricular lymph nodes.
-
Prepare single-cell suspensions from the lymph nodes.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8 for T-cell subsets) and intracellularly for BrdU incorporation.
-
Analyze the percentage of BrdU-positive cells within the different lymphocyte populations using flow cytometry.
-
Calculate the Stimulation Index (SI) by dividing the mean percentage of BrdU-positive cells in the challenged group by the mean percentage in the vehicle control group. An SI ≥ 3 is considered a positive response.
Caption: Experimental workflow for the modified Local Lymph Node Assay (LLNA).
Discussion and Implications for 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one
The experimental data on MI, OIT, and BIT demonstrate that significant cross-reactivity exists within the isothiazolinone class. The N-substituted aryl group in 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one is a key structural difference compared to the simpler alkyl substitutions in MI and OIT. However, the core benzisothiazolinone structure is shared with BIT. This structural similarity suggests a potential for cross-reactivity with other benzisothiazolinones and possibly other isothiazolinones.
Given the lack of specific experimental data for 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one, researchers and drug development professionals should exercise caution. It is recommended that:
-
In silico modeling be performed to predict the sensitization potential and possible cross-reactivity of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one.
-
In vitro assays , such as the Direct Peptide Reactivity Assay (DPRA) and KeratinoSens™ assay, could be employed as initial screening tools to assess its sensitization potential.
-
If the compound is intended for topical application or if there is a risk of dermal exposure, a Local Lymph Node Assay (LLNA) should be conducted to definitively determine its sensitizing capacity.
Conclusion
While direct experimental evidence for the cross-reactivity of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one is currently unavailable, the data from related isothiazolinones strongly suggest a potential for such an immunological response. The provided experimental protocols and comparative data for MI, OIT, and BIT offer a valuable framework for the safety assessment of this and other novel isothiazolinone derivatives. Further research is warranted to fully characterize the sensitization and cross-reactivity profile of 2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one to ensure its safe application in research and drug development.
References
Safety Operating Guide
Safe Disposal of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one in a Laboratory Setting
The proper disposal of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, a benzothiazole derivative, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Due to its potential hazards, this compound must be treated as hazardous waste and disposed of following established institutional and regulatory guidelines. The following procedures provide a comprehensive approach for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely.
Hazard Profile and Handling Precautions
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
| Skin Irritation | Causes skin irritation and may cause an allergic skin reaction.[1][2] |
| Eye Damage | Causes serious eye damage.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one is to never dispose of it down the drain or in regular trash.[4][5] All waste containing this chemical must be collected and managed by a designated environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
1. Waste Minimization: Before beginning any experiment, plan to minimize the amount of waste generated.[4] This can be achieved by:
-
Ordering and using the smallest practical quantity of the chemical.
-
Designing experiments to use the minimum amount required.
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one waste, including contaminated consumables (e.g., weighing boats, gloves, paper towels), in a designated, leak-proof, and chemically compatible container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate if required by your institution.[6]
-
Empty Containers: A container that held this chemical is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains.[6] However, it is best practice to triple-rinse the container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6] After rinsing, remove or deface the original label and dispose of the container as directed by your institution's EHS guidelines.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one," and any other components in the waste stream.
-
Store the sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4][7] This area should be at or near the point of generation and away from general laboratory traffic.[4]
-
Ensure that the SAA is inspected weekly for any signs of leakage.[7]
4. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers), contact your institution's EHS office to arrange for pickup and disposal.[4][7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
Caption: Disposal workflow for 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. msds.evonik.com [msds.evonik.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
Note on Chemical Identity: The requested chemical, 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one, is not a commonly available compound with readily accessible safety data. It is highly probable that the intended chemical is the widely used industrial biocide, 1,2-Benzisothiazol-3(2H)-one (CAS No. 2634-33-5). This guide provides essential safety and logistical information for the latter.
This document outlines the critical personal protective equipment (PPE), operational procedures, and disposal plans for handling 1,2-Benzisothiazol-3(2H)-one, a substance known to cause skin irritation, allergic skin reactions, and serious eye damage.[1] Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with 1,2-Benzisothiazol-3(2H)-one. The following table summarizes the recommended PPE for various laboratory activities.
| Task / Exposure Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Volume/Low Concentration Handling (e.g., preparing dilute solutions) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard laboratory coat | Not generally required if handled in a well-ventilated area |
| High Volume/High Concentration Handling (e.g., weighing neat material, large-scale transfers) | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., butyl rubber, Viton®) | Chemical-resistant apron or coveralls over a lab coat | An organic vapor respirator with a particulate filter (e.g., OV/P100) may be necessary if dusts or aerosols are generated or if ventilation is inadequate.[2][3] |
| Emergency Situations (e.g., spills) | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Full chemical-resistant suit or coveralls | Supplied-air respirator (SAR) may be required for large spills or in poorly ventilated areas.[2][3] |
Operational Procedures for Safe Handling
Safe handling of 1,2-Benzisothiazol-3(2H)-one requires a combination of engineering controls, good laboratory practices, and adherence to specific procedures.
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. For tasks that may generate dust or aerosols, a chemical fume hood is required.[1][4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.
Step-by-Step Handling Protocol:
-
Pre-Handling:
-
Review the Safety Data Sheet (SDS) before beginning any new procedure.
-
Ensure all necessary PPE is available and in good condition.
-
Inspect gloves for any signs of degradation or puncture before use.
-
Confirm the proper functioning of all engineering controls.
-
-
During Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][6]
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Clean the work area thoroughly with an appropriate cleaning agent.
-
Wash hands and any other exposed skin with soap and water.
-
Disposal Plan
Proper disposal of 1,2-Benzisothiazol-3(2H)-one and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste from Residues:
-
All waste material must be disposed of in accordance with national and local regulations.
-
Do not mix with other waste. Leave chemicals in their original containers whenever possible.
-
Collect waste in suitable, labeled, and closed containers for disposal.[7]
Uncleaned Containers:
-
Handle uncleaned containers in the same manner as the product itself.
-
Do not rinse packaging before disposal.[7]
Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For liquid spills, create a dike to contain the material using inert absorbent materials such as sand, diatomaceous earth, or universal binders.[7][8][9] Do not let the product enter drains.[8]
-
Cleanup: Carefully absorb the spilled material and place it into a suitable container for disposal.
-
Decontamination: Clean the affected area thoroughly.
Below is a diagram illustrating the safe handling workflow for 1,2-Benzisothiazol-3(2H)-one.
Caption: Safe handling workflow for 1,2-Benzisothiazol-3(2H)-one.
References
- 1. fishersci.com [fishersci.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. msds.evonik.com [msds.evonik.com]
- 5. echemi.com [echemi.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. sds.diversey.com [sds.diversey.com]
- 8. cdn3.evostore.io [cdn3.evostore.io]
- 9. keim.com [keim.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
